Lenacapavir
Description
Structure
2D Structure
Propriétés
IUPAC Name |
N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32ClF10N7O5S2/c1-36(2,63(3,59)60)10-9-21-5-6-22(23-7-8-26(40)30-32(23)57(17-37(43,44)45)54-35(30)55-64(4,61)62)31(51-21)27(13-18-11-19(41)14-20(42)12-18)52-28(58)16-56-34-29(33(53-56)39(48,49)50)24-15-25(24)38(34,46)47/h5-8,11-12,14,24-25,27H,13,15-17H2,1-4H3,(H,52,58)(H,54,55)/t24-,25+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYXUCLEHAUSDY-WEWMWRJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(C7CC7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)[C@H](CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C([C@H]7C[C@H]7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32ClF10N7O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2189684-44-2 | |
| Record name | Lenacapavir [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2189684442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenacapavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LENACAPAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9A0O6FB4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis and Trajectory of Lenacapavir: A First-in-Class HIV Capsid Inhibitor
A Technical Guide on the Discovery and Development of a Novel Antiretroviral Agent
Lenacapavir (formerly GS-6207) stands as a testament to the evolution of antiretroviral therapy, representing a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. Its unique mechanism of action, potent antiviral activity, and prolonged pharmacokinetic profile have positioned it as a transformative agent in the management of HIV-1 infection, particularly in heavily treatment-experienced individuals with multidrug-resistant virus, and as a groundbreaking option for pre-exposure prophylaxis (PrEP). This in-depth guide delineates the comprehensive timeline of this compound's journey from initial discovery through to its clinical development and regulatory approvals, providing detailed insights into the scientific and methodological underpinnings of this innovative therapeutic.
Discovery and Preclinical Development: A New Paradigm in HIV Inhibition
The quest for novel antiretroviral agents with distinct mechanisms of action is a cornerstone of HIV research, driven by the persistent challenges of drug resistance and the need for more convenient, long-acting treatment regimens. The discovery of this compound emerged from a focused effort to target the HIV-1 capsid, a conical protein shell that encases the viral genome and is crucial for multiple stages of the viral lifecycle.
A high-throughput screening campaign initiated in 2006 by Gilead Sciences aimed to identify small molecules capable of disrupting the intricate protein-protein interactions essential for the assembly of the HIV-1 capsid. This extensive medicinal chemistry program navigated numerous challenges, including optimizing potency, metabolic stability, and pharmacokinetic properties. These efforts culminated in the identification of this compound, a compound with exceptional potency and a unique chemical scaffold.[1][2][3]
Preclinical Pharmacology and Potency
This compound's potent in vitro antiviral activity was established across a range of cell types, including human peripheral blood mononuclear cells (PBMCs), CD4+ T-lymphocytes, and macrophages.[4] The half-maximal effective concentration (EC50) values were consistently in the picomolar range, underscoring its remarkable potency against HIV-1.[4][5]
| Preclinical Potency of this compound | |
| Cell Type/Isolate | EC50 (pM) |
| MT-4 cells (HIV-1 infected) | 105[5] |
| Human CD4+ T cells | 32[5] |
| Macrophages | 56[5] |
| 23 clinical isolates of HIV-1 | 20–160[5] |
| HIV-2 isolates | 885[5] |
Experimental Protocol: In Vitro Antiviral Activity Assay
The in vitro antiviral activity of this compound was primarily assessed using cell-based assays. A representative protocol is as follows:
-
Cell Culture: Human T-cell lines (e.g., MT-4) or primary human cells (e.g., PBMCs) are cultured in appropriate media and maintained under standard cell culture conditions (37°C, 5% CO2).
-
Virus Stocks: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates are propagated in permissive cell lines to generate high-titer virus stocks. Viral titers are determined using methods such as a p24 antigen enzyme-linked immunosorbent assay (ELISA).
-
Antiviral Assay:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of this compound are prepared and added to the cells.
-
A predetermined amount of HIV-1 is added to the wells.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using a commercial p24 ELISA kit.
-
Data Analysis: The p24 antigen concentrations are plotted against the corresponding this compound concentrations. The EC50 value, representing the concentration of the drug that inhibits viral replication by 50%, is calculated using non-linear regression analysis.
Mechanism of Action: A Multi-pronged Attack on the HIV-1 Capsid
This compound exerts its antiviral effect by binding directly to the HIV-1 capsid protein (p24) at the interface between adjacent subunits within the capsid hexamer.[4][6] This interaction disrupts the normal function of the capsid at multiple, distinct stages of the viral lifecycle, a mechanism that sets it apart from all other approved antiretroviral classes.[4][7]
The key steps in the HIV-1 lifecycle inhibited by this compound include:
-
Capsid-Mediated Nuclear Uptake: this compound binding over-stabilizes the capsid, preventing its proper disassembly and interfering with the transport of the viral pre-integration complex into the nucleus.[4][6] This is achieved by blocking the interaction of the capsid with essential host factors such as Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (Nup153), which are crucial for nuclear import.[3][8][9][10][11]
-
Virus Assembly and Release: The drug interferes with the assembly of new virions by disrupting the proper formation of the capsid core.[4][6]
-
Capsid Core Formation: this compound accelerates the assembly of capsid proteins, leading to the formation of aberrant, non-infectious viral particles.[12]
Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.
Pharmacokinetics: Enabling Long-Acting Dosing
A defining feature of this compound is its unique pharmacokinetic profile, which allows for infrequent, long-acting administration.
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats and dogs demonstrated sustained drug release following subcutaneous administration, with a long apparent terminal half-life, indicating flip-flop kinetics.
| Preclinical Pharmacokinetic Parameters of this compound (Subcutaneous) | ||
| Species | Parameter | Value |
| Rat | Tmax (days) | 29.9 - 53.7 |
| Apparent t1/2 (days) | 27.0 - 59.2 | |
| Dog | Tmax (days) | 1.3 - 4.0 |
| Apparent t1/2 (days) | 2.8 - 21.9 |
Clinical Pharmacokinetics
In humans, this compound exhibits a low oral bioavailability but is completely absorbed following subcutaneous injection, with a very long half-life that supports twice-yearly dosing.
| Human Pharmacokinetic Parameters of this compound | ||
| Parameter | Oral Administration | Subcutaneous Administration |
| Bioavailability | 6-10%[13][14] | 100%[14] |
| Tmax | ~4 hours[13][14] | ~84 days[12][13] |
| Half-life | 10-12 days[13][14] | 8-12 weeks[13][14] |
| Protein Binding | >99.8%[4][13] | >99.8%[4][13] |
| Metabolism | CYP3A and UGT1A1[4][5] | CYP3A and UGT1A1[4][5] |
| Excretion | Primarily in feces (>76% as unchanged drug)[4][13][14] | Primarily in feces (>76% as unchanged drug)[4][13][14] |
Experimental Protocol: Bioanalytical Method for this compound Quantification
The quantification of this compound in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are subjected to protein precipitation using a solvent like acetonitrile to release the drug from plasma proteins. The supernatant is then collected for analysis.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: The eluent from the HPLC/UHPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring the transition of the protonated molecular ion of this compound to a specific product ion (e.g., m/z 969.32 -> 509.15).[2][15] A stable isotope-labeled internal standard is used for accurate quantification.
-
Data Analysis: The peak areas of this compound and the internal standard are used to construct a calibration curve, from which the concentration of this compound in the unknown samples is determined.
Caption: A typical bioanalytical workflow for this compound quantification.
Clinical Development: From Early Phase to Landmark Trials
The clinical development of this compound has been extensive, encompassing studies in both treatment-experienced and treatment-naive individuals, as well as for pre-exposure prophylaxis.
Phase 1 Studies
Early-phase studies in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of single ascending oral and subcutaneous doses of this compound. These studies confirmed the potential for long-acting administration.
Phase 2/3 Studies in Treatment-Experienced Patients (CAPELLA Trial)
The pivotal Phase 2/3 CAPELLA trial (NCT04150068) evaluated the efficacy and safety of this compound in combination with an optimized background regimen in heavily treatment-experienced adults with multidrug-resistant HIV-1. The study demonstrated high rates of virologic suppression.[16]
Phase 2 Study in Treatment-Naive Patients (CALIBRATE Trial)
The CALIBRATE trial (NCT04143594) was a Phase 2 study that assessed the safety and efficacy of this compound in combination with other antiretroviral agents in treatment-naive individuals with HIV-1.[6][10][11]
| CALIBRATE (NCT04143594) Study Design | |
| Phase | 2 |
| Population | Treatment-naive adults with HIV-1 |
| Design | Randomized, open-label, active-controlled |
| Intervention | This compound (oral loading dose followed by subcutaneous injections every 26 weeks) in combination with other oral antiretrovirals. |
| Primary Objective | To evaluate the efficacy of this compound-containing regimens.[10][11] |
The PURPOSE Program: A New Frontier in HIV Prevention
The PURPOSE program comprises a series of large-scale Phase 3 clinical trials designed to evaluate the safety and efficacy of twice-yearly injectable this compound for HIV PrEP in diverse populations worldwide.[17][18]
-
PURPOSE 1 (NCT04994509): This trial enrolled cisgender women in sub-Saharan Africa.[19]
-
PURPOSE 2 (NCT04925752): This study included cisgender men who have sex with men, transgender women, transgender men, and gender non-binary individuals in the Americas, South Africa, and Thailand.[17]
-
PURPOSE 5: A Phase 2 trial in Europe focusing on people who could benefit from PrEP.[19]
| PURPOSE Program: Key Efficacy and Safety Findings | |
| Efficacy | The PURPOSE 1 trial demonstrated 100% efficacy in preventing HIV infection in cisgender women. The PURPOSE 2 trial also showed very high efficacy. |
| Safety | The most common adverse events were mild-to-moderate injection site reactions. No significant safety concerns were identified. |
Regulatory Milestones and Approvals
The robust clinical data for this compound led to a series of regulatory submissions and approvals worldwide.
-
August 2022: First approval in the European Union for the treatment of multidrug-resistant HIV-1 infection.
-
December 2022: U.S. Food and Drug Administration (FDA) approval for the treatment of heavily treatment-experienced adults with multidrug-resistant HIV-1 infection.[6]
-
June 2025: FDA approval for use as pre-exposure prophylaxis (PrEP) to reduce the risk of sexually acquired HIV-1.[9]
Conclusion
The discovery and development of this compound represent a significant advancement in the field of HIV medicine. Its novel mechanism of action, potent antiviral activity against resistant strains, and long-acting formulation address critical unmet needs for both treatment and prevention. The comprehensive and rigorous scientific investigation, from initial chemical screening to large-scale global clinical trials, has established this compound as a pivotal tool in the ongoing effort to end the HIV epidemic. This technical guide provides a detailed overview of this remarkable journey, highlighting the key scientific principles and experimental methodologies that have underpinned its success.
References
- 1. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying this compound plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and validation of LC-MS/MS technique for this compound quantification in rat plasma, with application to pharmacokinetic assessment | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlights on the Development, Related Patents, and Prospects of this compound: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying this compound plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prion-like low complexity regions enable avid virus-host interactions during HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of long-acting this compound in participants with hepatic or renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. thebodypro.com [thebodypro.com]
- 15. japsonline.com [japsonline.com]
- 16. Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. natap.org [natap.org]
- 18. This compound: a first-in-class HIV-1 capsid inhibitor [natap.org]
- 19. researchgate.net [researchgate.net]
The Structural Biology of Lenacapavir's Interaction with the HIV-1 Capsid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenacapavir (LEN) is a pioneering, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). Its novel mechanism of action, which disrupts multiple, essential stages of the viral lifecycle, has positioned it as a potent therapeutic for multi-drug-resistant HIV-1 infections. This guide provides an in-depth examination of the structural and molecular underpinnings of this compound's interaction with the HIV-1 capsid. We will explore the precise binding interface, the conformational consequences of this binding, the structural basis of viral resistance, and the key experimental methodologies used to elucidate these interactions.
This compound's Multi-Stage Mechanism of Action
Unlike traditional antiretrovirals that target viral enzymes, this compound targets the HIV-1 capsid, a conical protein shell that encases the viral genome and is crucial for several replication steps.[1][2][3] By binding to the capsid, this compound interferes with:
-
Early Stages: It disrupts capsid-mediated nuclear import of the pre-integration complex, preventing the viral DNA from reaching the host cell nucleus.[1][2] It also affects reverse transcription.[4][5]
-
Late Stages: During virion maturation, this compound interferes with the proper assembly of Gag and Gag-Pol polyproteins, leading to the formation of malformed, non-infectious capsids.[1][3]
This multi-faceted inhibition results in picomolar potency against all major HIV-1 subtypes and a high barrier to resistance.[1][4]
Caption: this compound inhibits both early and late stages of the HIV-1 lifecycle.
The Structural Basis of this compound Binding
High-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have revealed that this compound binds to a highly conserved, hydrophobic pocket at the interface between two adjacent capsid protein (CA) subunits within the mature hexameric lattice.[4][6]
This binding site, often referred to as the "FG binding pocket," is critical for interactions with host cell factors like CPSF6 and NUP153.[7] this compound effectively competes with these factors. The inhibitor establishes extensive interactions with residues from both CA subunits (CA1 and CA2).[4]
Key Interacting Residues:
-
CA1 N-terminal domain (NTD): Asn57, Gln67, Lys70, Asn74.[4]
-
CA2 C-terminal domain (CTD): Ser41, Gln179, Asn183.[4]
The binding is characterized by a network of hydrogen bonds and hydrophobic interactions. Notably, it includes two cation-π interactions with Arg173 and Lys70, which contribute significantly to the high-affinity binding.[4] The consequence of this binding is a "hyperstabilization" or rigidification of the capsid lattice.[4][5][8] This increased stability is detrimental, leading to premature capsid rupture before the viral genome can be successfully delivered to the nucleus.[8][9]
Quantitative Analysis of this compound-Capsid Interaction
The potency of this compound is reflected in its binding affinity for the CA hexamer and its antiviral activity in cell culture. Resistance-associated mutations (RAMs) typically reduce this binding affinity, requiring higher drug concentrations for inhibition.
Table 1: this compound Binding Affinity and Antiviral Potency
| Capsid Genotype | Binding Affinity (KD) | Antiviral Activity (EC50) | Fold Change in EC50 |
|---|---|---|---|
| Wild-Type (WT) | ~1.1 nM | ~0.3 nM - 105 pM | 1.0 |
| Q67H | Significantly Reduced | ~3.2 nM | ~10.7 |
| N74D | Significantly Reduced | ~2.7 nM | ~9.0 |
| Q67H/N74D | Further Reduced | ~30.2 nM | ~100.7 |
| M66I | Markedly Reduced | High-level resistance | >1000 |
| L56V | Not specified | High-level resistance | ~72 |
| N57H | Not specified | High-level resistance | ~4,890 |
Data synthesized from multiple sources; exact values may vary by experimental conditions.[4][7][10][11][12]
Structural Mechanisms of Resistance
The primary mechanism of resistance to this compound involves mutations in the CA protein that directly or indirectly disrupt its binding.
-
Q67H Mutation: The substitution of glutamine with histidine at position 67 induces a conformational switch. In the absence of the drug, the His67 side chain projects into the binding pocket, creating a steric hindrance that impedes this compound binding.[4][10] To accommodate the drug, the His67 side chain must reposition, an energetically unfavorable process that reduces binding affinity.[4]
-
N74D Mutation: This mutation results in the loss of a critical hydrogen bond between the asparagine side chain and this compound.[4][10] Furthermore, the introduction of a negatively charged aspartate residue creates electrostatic repulsion with the negatively charged sulfonamide group of this compound, further weakening the interaction.[4][10]
-
M66I Mutation: The M66I substitution confers the highest level of resistance.[7][13] The bulkier, β-branched side chain of isoleucine at position 66 introduces a significant steric clash that directly prevents this compound from effectively docking into the hydrophobic pocket.[7][13][14]
Experimental Protocols
The structural and functional understanding of this compound's interaction with the HIV-1 capsid is derived from a combination of sophisticated experimental techniques.
5.1 Cryo-Electron Microscopy (Cryo-EM) of the Capsid-Lenacapavir Complex
Cryo-EM has been instrumental in visualizing the near-atomic structure of this compound bound to the CA hexamer within a lattice context.
-
Sample Preparation: Recombinant HIV-1 CA protein is induced to assemble into tubes or fullerene cones in vitro, often stabilized by factors like inositol hexakisphosphate (IP6).[6][15] this compound is added in excess to ensure saturation of the binding sites.
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process traps the complexes in a native, hydrated state.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of low-dose images (micrographs) are collected.
-
Image Processing: Individual particle images (CA hexamers) are computationally extracted from the micrographs. A 2D classification is performed to remove noise and bad particles. 3D classification and refinement are then used to generate a high-resolution 3D reconstruction of the capsid-lenacapavir complex.[6][15][16]
-
Model Building and Analysis: An atomic model of the CA protein and this compound is fitted into the resulting cryo-EM density map to analyze the specific molecular interactions.
Caption: A simplified workflow for cryo-EM analysis of the this compound-capsid complex.
5.2 X-ray Crystallography
To achieve the highest possible resolution, particularly for analyzing resistance mutations, X-ray crystallography of isolated CA hexamers is used.
-
Protein Expression and Purification: Wild-type or mutant HIV-1 CA protein is expressed (typically in E. coli) and purified.
-
Hexamer Stabilization: To facilitate crystallization, the CA hexamers are often stabilized through engineered inter-subunit disulfide bonds.
-
Crystallization: The stabilized CA hexamers are co-crystallized with this compound by screening a wide range of conditions (e.g., pH, precipitants, temperature).
-
Data Collection and Structure Solution: Crystals are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model is built and refined.[4][10]
5.3 Binding Affinity Measurements (e.g., Bio-Layer Interferometry - BLI)
BLI is used to determine the kinetics (on-rate, off-rate) and affinity (KD) of the drug-target interaction.
-
Principle: A biotinylated CA hexamer is immobilized on a streptavidin-coated biosensor tip.
-
Association: The tip is dipped into a solution containing this compound, and the binding is measured in real-time as a shift in the interference pattern of light reflected from the tip's surface.
-
Dissociation: The tip is then moved to a buffer-only solution, and the dissociation of this compound is measured.
-
Analysis: The resulting sensorgram is fitted to a kinetic model to calculate the kon, koff, and KD values.[17]
5.4 Cell-Based Antiviral Assays
These assays measure the ability of this compound to inhibit HIV-1 replication in a cellular context.
-
Virus Production: Recombinant HIV-1 viruses (often carrying a reporter gene like luciferase) with wild-type or mutant CA are produced in cell lines.
-
Infection: Target cells (e.g., MT-4 cells, primary T-cells) are infected with the virus in the presence of serial dilutions of this compound.[12]
-
Readout: After a set incubation period (e.g., 48-72 hours), viral replication is quantified by measuring the reporter gene activity (e.g., luminescence) or another marker of infection.
-
Data Analysis: The dose-response curve is plotted to determine the EC50 value—the drug concentration required to inhibit viral replication by 50%.[12]
Conclusion and Future Directions
The structural elucidation of the this compound-capsid interface has been a landmark achievement in HIV research. It has not only explained the potent, multi-stage mechanism of this first-in-class inhibitor but has also provided a clear, atomic-level picture of how resistance emerges.[10] These detailed structural and mechanistic insights are invaluable for the rational design of second-generation capsid inhibitors with an enhanced barrier to resistance and improved pharmacological profiles, paving the way for future long-acting HIV treatment and prevention strategies.[7][10]
References
- 1. natap.org [natap.org]
- 2. Highlights on the Development, Related Patents, and Prospects of this compound: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection | MDPI [mdpi.com]
- 3. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 6. Structural insights into HIV-1 polyanion-dependent capsid lattice formation revealed by single particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound-induced Lattice Hyperstabilization is Central to HIV-1 Capsid Failure at the Nuclear Pore Complex and in the Cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. doaj.org [doaj.org]
- 13. Structural and Mechanistic Bases for Resistance of the M66I Capsid Variant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. doaj.org [doaj.org]
- 15. Structural insights into HIV-1 polyanion-dependent capsid lattice formation revealed by single particle cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. researchgate.net [researchgate.net]
Early Preclinical Studies of Lenacapavir's Antiviral Activity: A Technical Guide
This technical guide provides an in-depth overview of the core preclinical data that established the antiviral profile of lenacapavir, the first-in-class HIV-1 capsid inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative measures of this compound's potency, the experimental protocols used in its early evaluation, and the mechanistic pathways it disrupts.
Quantitative Antiviral Activity
This compound demonstrated potent antiviral activity at picomolar concentrations across a range of in vitro models. This high potency is a hallmark of its unique mechanism of action, targeting the HIV-1 capsid at multiple stages of the viral lifecycle.[1][2] The quantitative data from key preclinical studies are summarized below.
Table 1: In Vitro Antiviral Activity of this compound against HIV-1
| Cell Type | Virus Type | Endpoint | EC50 (Half-Maximal Effective Concentration) | Reference |
|---|---|---|---|---|
| MT-4 cells | HIV-1 (Laboratory Strain) | Viral Replication | 105 pM | [3] |
| Human CD4+ T cells | HIV-1 (Laboratory Strain) | Viral Replication | 32 pM | [3] |
| Primary Monocyte/Macrophages | HIV-1 (Laboratory Strain) | Viral Replication | 56 pM | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (Various Strains) | Viral Replication | Mean: 105 pM (Range: 30-190 pM) | [4] |
| Clinical Isolates (n=23) | HIV-1 (Various Subtypes) | Viral Replication | 20–160 pM |[3] |
Table 2: Comparative Antiviral Activity against HIV-2
| Cell Line | Assay Type | Virus Type | IC50 (Half-Maximal Inhibitory Concentration) | Fold-Change vs. HIV-1 | Reference |
|---|---|---|---|---|---|
| MAGIC-5A | Single-Cycle Infection | HIV-2 | 2.2 nM | 11-fold less potent | [5] |
| CEM-NKR-CCR5-Luc | Multi-Cycle Infection | HIV-2 | 2.4 nM | 14-fold less potent |[5] |
Table 3: Impact of Resistance-Associated Mutations (RAMs) on this compound Binding Affinity
| Capsid Mutation | Method | Parameter | Value | Impact on Binding | Reference |
|---|---|---|---|---|---|
| Q67H | Binding Kinetics | KD (Binding Affinity) | Adversely influenced | Reduced affinity | [6] |
| N74D | Binding Kinetics | KD (Binding Affinity) | Adversely influenced | Reduced affinity | [6] |
| Q67H/N74D | Binding Kinetics | KD (Binding Affinity) | Cumulative adverse influence | Significantly reduced affinity |[6] |
Core Experimental Protocols
The preclinical evaluation of this compound relied on a variety of virological and biochemical assays to determine its potency, mechanism of action, and resistance profile.
2.1. In Vitro Antiviral Activity Assays (Multi-Cycle Infection)
This protocol was used to determine the efficacy of this compound in inhibiting viral replication over multiple rounds of infection in a T-cell line.
-
Cell Line: CEM-NKR-CCR5-Luc cells, which are a T-lymphoblastoid cell line engineered to express CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter.
-
Virus: Laboratory-adapted or clinical isolates of HIV-1 or HIV-2.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of this compound are added to the wells.
-
A standardized amount of virus stock is added to infect the cells.
-
The plates are incubated for a period allowing for multiple rounds of viral replication (e.g., 6 days).
-
At the end of the incubation period, cell viability is assessed, and viral replication is quantified.
-
-
Endpoint Measurement: Viral replication is measured by quantifying the activity of the luciferase reporter enzyme.[7] A reagent such as Bright-Glo Luciferase is added to the cell lysates, and the resulting luminescence is measured using a luminometer.[7]
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
2.2. Single-Cycle Infection Assay
This assay assesses the effect of the drug on the early stages of the viral life cycle, up to and including gene expression from the integrated provirus.
-
Cell Line: MAGIC-5A cells (HeLa cells expressing CD4, CCR5, and CXCR4, with an integrated HIV-1 LTR-lacZ reporter cassette).
-
Virus: Pseudotyped viral particles capable of only a single round of infection.
-
Methodology:
-
MAGIC-5A cells are plated in 96-well plates.
-
Cells are pre-incubated with various concentrations of this compound.
-
Cells are then infected with single-cycle viral particles.
-
After a set incubation period (e.g., 48 hours), the cells are lysed.
-
-
Endpoint Measurement: The expression of the β-galactosidase reporter gene is quantified using a chemiluminescent substrate. The resulting signal is proportional to the level of successful early-stage infection.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[5]
2.3. Resistance Selection and Genotypic Analysis
This protocol is designed to identify mutations in the HIV-1 genome that confer resistance to this compound.
-
Methodology:
-
HIV-1 is cultured in the presence of escalating, sub-optimal concentrations of this compound over multiple passages.
-
Viral replication is monitored, and when viral breakthrough (replication in the presence of the drug) is observed, the virus is harvested.
-
The proviral DNA or viral RNA is extracted from the resistant viral strain.
-
-
Endpoint Measurement: The capsid-encoding region of the viral genome is amplified via PCR and sequenced. Next-generation sequencing (NGS) is often employed for deep sequencing to detect minority variants with a limit of detection as low as 2%.[8]
-
Data Analysis: The resulting sequences are compared to the wild-type sequence to identify mutations. Key resistance-associated mutations (RAMs) identified for this compound include Q67H and N74D in the capsid protein.[6][9]
Visualizations of Mechanisms and Workflows
3.1. Mechanism of Action: Multi-Stage Capsid Disruption
This compound exhibits a unique, multi-stage mechanism of action by binding to a conserved interface between capsid protein (CA) subunits.[4][10] This interferes with critical protein-protein interactions essential for both the early and late stages of the HIV-1 replication cycle.[11]
References
- 1. This compound: a first-in-class HIV-1 capsid inhibitor [natap.org]
- 2. This compound: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highlights on the Development, Related Patents, and Prospects of this compound: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hivglasgow.org [hivglasgow.org]
- 9. This compound resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 10. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 11. This compound-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Lenacapavir's Multi-Stage Inhibition of the HIV-1 Life Cycle: A Technical Guide
Abstract
Lenacapavir (LEN) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). Its novel mechanism of action interferes with multiple, essential stages of the viral life cycle, both early and late, demonstrating picomolar potency and a high barrier to resistance. This document provides a detailed technical overview of this compound's mechanism, supported by quantitative data, experimental methodologies, and visual diagrams for researchers, scientists, and drug development professionals.
Introduction: The HIV-1 Capsid as a Therapeutic Target
The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes, such as reverse transcriptase and integrase. Far from being a passive container, the capsid is a dynamic structure that plays a critical role in several phases of the viral life cycle.[1] Its functions include protecting the viral contents from cellular defenses, trafficking the viral complex to the nucleus, and participating in the uncoating process that releases the viral genome for integration.[1][2] In the late stages of replication, the capsid protein is essential for the assembly and maturation of new, infectious virions.[1] Given its high degree of conservation and multifaceted roles, the HIV-1 capsid has emerged as a compelling target for antiretroviral therapy.[1][2] this compound is the first approved drug designed to specifically target this viral component.[2][3]
This compound's Multi-Stage Mechanism of Action
This compound exerts its antiviral effect by binding to a hydrophobic pocket formed at the interface of two adjacent capsid protein subunits within the capsid hexamer.[4] This binding has a dual, paradoxical effect: it hyper-stabilizes the capsid lattice while simultaneously inducing brittleness and premature disassembly, ultimately disrupting processes at both the beginning and end of the replication cycle.[2][4][5]
Early-Stage Inhibition: Blocking Nuclear Entry
After an HIV-1 particle enters a host cell, its capsid-enclosed core is released into the cytoplasm. For successful infection, this core must travel to the nucleus and import its genetic material through the nuclear pore complex (NPC). This process relies on the interaction between the viral capsid and host cell proteins, notably Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (Nup153).[6][7]
This compound's mechanism of early-stage inhibition involves:
-
Competitive Binding: this compound binds directly to the same site on the capsid that interacts with CPSF6 and Nup153.[6][7] This competitively inhibits the binding of these essential host factors.
-
Disruption of Nuclear Trafficking: By blocking these interactions, this compound prevents the viral core from successfully docking with and translocating through the nuclear pore complex.[5][6][8]
-
Premature Uncoating: While stabilizing the overall capsid lattice, this compound also makes it brittle.[2][9] This can lead to premature dissociation of the capsid in the cytoplasm before it reaches the nucleus, exposing the viral RNA and DNA to degradation by host enzymes.[2][10]
At very low concentrations (e.g., 0.5 nM), this compound primarily inhibits viral nuclear entry, while at higher concentrations (5-50 nM), it also interferes with viral DNA synthesis and reverse transcription.[6][7]
Late-Stage Inhibition: Disrupting Virion Assembly and Maturation
During the final stages of the HIV-1 life cycle, new viral components are synthesized and assemble at the host cell membrane. The Gag polyprotein is cleaved by viral protease, leading to the formation of a mature, infectious conical capsid within the newly budded virion.
This compound disrupts this process in several ways:
-
Accelerated and Aberrant Assembly: this compound increases the strength of interactions between capsid subunits, leading to a faster but disordered assembly process.[11] This results in the formation of malformed, improperly shaped capsids.[4][12]
-
Impaired Pentamer Formation: The drug impairs the formation of capsid pentamers while promoting the assembly of hexameric lattices.[4][13] Since precisely twelve pentamers are required to close the conical capsid, this imbalance leads to defective cores that cannot properly enclose the viral genome.[4]
-
Reduced Infectivity: Viruses produced in the presence of this compound contain these aberrant, hyper-stable capsids.[4][12] Although these particles can enter new cells, they are non-infectious because the defective cores cannot properly uncoat and initiate a new round of replication.[12]
Quantitative Efficacy Data
This compound is one of the most potent antiretroviral agents identified to date.[11] Its efficacy has been demonstrated in both in vitro cell culture assays and clinical trials.
Table 1: In Vitro Antiviral Potency of this compound
| Cell Type | EC50 (Half-Maximum Effective Concentration) | Reference(s) |
| Lymphoblastoid Cell Lines | 30 - 190 pM | [11] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 30 - 190 pM (Mean: 105 pM) | [11] |
| Primary Monocyte/Macrophage Cells | 30 - 190 pM | [11] |
| CD4+ T-lymphocytes | 30 - 190 pM | [11] |
| Various Cell Lines (General) | ~12 - 314 pM | [6][7] |
Table 2: Clinical Efficacy of this compound (CAPELLA Trial)
The CAPELLA trial evaluated this compound in heavily treatment-experienced individuals with multi-drug resistant HIV-1.
| Endpoint | This compound Group | Placebo Group | Timepoint | Reference(s) |
| Viral Load Reduction (≥0.5 log10 copies/mL) | 88% (21 of 24) | 17% (2 of 12) | Day 15 (monotherapy period) | [14] |
| Mean Viral Load Change (log10 copies/mL) | -2.10 | +0.07 | Day 15 (monotherapy period) | [14] |
| Virologic Suppression (<50 copies/mL) | 81% | N/A | Week 26 (with optimized background regimen) | [15] |
| Virologic Suppression (<50 copies/mL) | 82% | N/A | Week 104 (with optimized background regimen) | [16] |
Experimental Protocols
The multi-stage inhibitory effects of this compound have been elucidated through a variety of in vitro and cell-based assays.
Single-Round Infection Assay
This assay is used to measure the effect of a compound on the early stages of HIV-1 replication, from entry to integration, without allowing for subsequent rounds of infection.
Methodology:
-
Virus Production: Pseudotyped viruses, often with a Vesicular Stomatitis Virus G (VSV-G) envelope to broaden cell tropism and a reporter gene like luciferase, are produced in cell lines (e.g., HEK293T).[17][18]
-
Target Cell Seeding: Target cells (e.g., U87.CD4.CCR5 or SupT1) are seeded in 96-well plates.[17][18]
-
Infection: Target cells are infected with the pseudotyped virus in the presence of serial dilutions of this compound or a vehicle control (DMSO).[17]
-
Incubation: The cells are incubated for a set period (e.g., 48-72 hours) to allow for reverse transcription and integration.[17][18]
-
Quantification: The reporter gene expression (e.g., luciferase activity) is measured. The reduction in reporter signal in the presence of the drug is used to calculate potency (EC50).[18]
In Vitro Capsid Assembly Assay
This biochemical assay measures a compound's ability to interfere with the self-assembly of purified recombinant HIV-1 capsid protein in vitro.
Methodology:
-
Protein Purification: Recombinant HIV-1 capsid protein is expressed and purified.[17]
-
Reaction Setup: A solution containing a high concentration of salt (e.g., NaCl) is prepared in a buffer (e.g., NaH2PO4) to induce assembly. The test compound (this compound) or a vehicle control is added.[17]
-
Initiation: The assembly reaction is initiated by adding the purified capsid protein to the high-salt buffer.[17]
-
Monitoring: The rate of capsid assembly is monitored over time by measuring the increase in light scattering (turbidity) at a specific wavelength (e.g., 350 nm) using a spectrophotometer.[17]
-
Analysis: Compounds that accelerate or inhibit the rate of turbidity increase are identified as modulators of capsid assembly.
Capsid Integrity and Stability Assays
These advanced cell-based imaging assays are used to visualize the effects of inhibitors on the physical state of the viral core after cell entry.
Methodology:
-
Virus Labeling: Viruses are engineered to contain fluorescent markers. Two common strategies are:
-
Infection and Treatment: Host cells are infected with the labeled viruses in the presence or absence of this compound.
-
Imaging: Confocal microscopy is used to track the fluorescent signals of individual viral cores within the cytoplasm and near the nucleus.[10]
-
Analysis: By comparing the loss of the cmGFP signal to the persistence of the GFP-CA signal, researchers can determine that this compound disrupts core integrity (releasing contents) while simultaneously stabilizing the overall capsid lattice.[5][8][19]
Resistance Profile
While this compound has a high barrier to resistance, mutations in the capsid gene can confer reduced susceptibility. These resistance-associated mutations (RAMs) typically emerge under conditions of functional this compound monotherapy.[16]
-
Key RAMs: Commonly identified mutations include Q67H, K70N, N74D/S, and M66I, all located within or near the this compound binding pocket.[16][20][21]
-
Mechanism of Resistance: The Q67H mutation, for example, causes a conformational change that sterically hinders this compound binding.[22] The N74D mutation results in the loss of a hydrogen bond and creates electrostatic repulsion, weakening the drug's interaction with the capsid.[20][22]
-
Fitness Cost: Many of these mutations are associated with a significant reduction in the virus's replication capacity, which may limit their clinical impact.[21] Importantly, in some patients who developed resistance, virologic suppression was re-established by optimizing the background antiretroviral regimen while continuing this compound treatment.[16]
Conclusion
This compound represents a significant advancement in antiretroviral therapy, introducing a new class of drugs that target the multifunctional HIV-1 capsid. Its unique mechanism of action, which disrupts both early and late stages of the viral life cycle, translates to exceptional potency and a favorable resistance profile. By interfering with capsid trafficking, nuclear import, and the proper assembly of new virions, this compound effectively halts viral replication. The data and methodologies outlined in this guide provide a comprehensive foundation for understanding this novel therapeutic agent and its role in the management of HIV-1 infection.
References
- 1. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. This compound: Drug Offers New Hope for Multi-drug Resistant HIV < Yale School of Medicine [medicine.yale.edu]
- 4. The primary mechanism for highly potent inhibition of HIV-1 maturation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C39H32ClF10N7O5S2 | CID 133082658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research reveals how this compound pushes HIV capsid to breaking point | News | The Microbiologist [the-microbiologist.com]
- 10. pnas.org [pnas.org]
- 11. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. natap.org [natap.org]
- 13. The primary mechanism for highly potent inhibition of HIV-1 maturation by this compound | PLOS Pathogens [journals.plos.org]
- 14. natap.org [natap.org]
- 15. Twice-a-year this compound shows viral suppression in drug-resistant HIV at 26 weeks | MDedge [mdedge.com]
- 16. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor this compound After 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR this compound [natap.org]
- 22. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Underpinnings of a New Antiretroviral Era: A Technical Guide to the Lenacapavir-Capsid Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenacapavir (LEN) marks a paradigm shift in antiretroviral therapy as the first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). Its novel mechanism, targeting multiple stages of the viral lifecycle, offers a potent new weapon against multidrug-resistant HIV-1 strains. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the HIV-1 capsid, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to support further research and drug development in this promising area.
Introduction
The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes, playing a critical role in both early and late stages of the viral replication cycle.[1][2] this compound, a highly potent, long-acting small molecule, disrupts these processes by directly binding to the capsid protein.[3][4] This interaction interferes with capsid stability, assembly, and disassembly, thereby inhibiting nuclear import of the viral pre-integration complex, virion maturation, and the formation of infectious progeny viruses.[1][5][6] Understanding the precise molecular details of this interaction is paramount for the development of next-generation capsid inhibitors and for managing the emergence of resistance.
Mechanism of Action: A Multi-pronged Attack
This compound's unique mechanism of action stems from its ability to bind to a conserved, hydrophobic pocket at the interface of two adjacent capsid protein subunits within the capsid hexamer.[5][7][8] This binding has a dual effect: it hyper-stabilizes the capsid lattice, preventing timely uncoating, while also inducing structural distortions that can lead to premature capsid disassembly.[9][10][11]
The key interaction sites involve residues from both the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of a neighboring monomer.[7] Specifically, this compound forms extensive hydrophobic and electrostatic interactions, with its sulfonamide group playing a crucial role in bridging NTD residue N74 and CTD residue N183.[7] This binding not only strengthens the intra-hexamer interactions but also interferes with the binding of essential host factors, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are critical for nuclear import.[3][7]
By interfering with the delicate balance of capsid stability, this compound disrupts multiple stages of the HIV-1 lifecycle:
-
Early Stage: It prevents the proper disassembly (uncoating) of the viral core after entry into the host cell, thereby inhibiting the nuclear import of the viral cDNA.[1][9]
-
Late Stage: During virion assembly, this compound's presence leads to the formation of aberrant, non-infectious capsids by interfering with the Gag/Gag-Pol polyprotein processing and the association rate of capsid subunits.[1][6]
This multi-faceted mechanism contributes to its high potency and a high barrier to resistance.
Quantitative Analysis of this compound-Capsid Interaction
The potency of this compound has been quantified through various in vitro assays, demonstrating its exceptional antiviral activity.
| Parameter | Cell Type | Value | Reference |
| EC50 (Half-Maximum Effective Concentration) | |||
| MT-4 cells | 105 pM | [12] | |
| Primary human CD4+ T cells | 32 pM | [12] | |
| Macrophages | 56 pM | [12] | |
| HIV-1 Clinical Isolates (various subtypes) in HEK293T cells | 0.15 - 0.36 nM (mean 0.24 nM) | [12] | |
| Binding Affinity | |||
| Dissociation Constant (KD) | Surface Plasmon Resonance | 215 pM | [10] |
| Association Rate Constant (kon) | Surface Plasmon Resonance | 6.5 x 104 M-1s-1 | [10] |
| Dissociation Rate Constant (koff) | Surface Plasmon Resonance | 1.4 x 10-5 s-1 | [10] |
Impact of Resistance Mutations
Resistance to this compound has been associated with specific mutations in the capsid protein, primarily within or near the drug-binding pocket. These mutations can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.
| Mutation | Fold Change in EC50 (vs. Wild-Type) | Replication Capacity (% of Wild-Type) | Reference |
| Q67H | 4.6 | 58% | [13] |
| M66I | >2000 | 1.5% | [13] |
| N74D | ~10 | - | [14] |
| Q67H/N74D | Cumulative effects of single mutations | - | [15] |
| L56V | 72 | Diminished | [16] |
| N57H | 4,890 | Diminished | [16] |
Note: Replication capacity can vary depending on the experimental system.
Experimental Protocols
The study of the this compound-capsid interaction has relied on a combination of structural biology, biophysical, and virological assays. Below are generalized methodologies for key experiments.
X-ray Crystallography of the this compound-Capsid Complex
Objective: To determine the high-resolution three-dimensional structure of this compound bound to the HIV-1 capsid protein.
Methodology:
-
Protein Expression and Purification: The HIV-1 capsid protein (or a stabilized hexameric mutant) is expressed in E. coli and purified using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion).
-
Complex Formation: The purified capsid protein is incubated with a molar excess of this compound to ensure saturation of the binding sites.
-
Crystallization: The protein-drug complex is subjected to crystallization screening using various precipitants, buffers, and temperatures to obtain well-ordered crystals.
-
Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement (with a known capsid structure as a model) and refined to fit the experimental data, revealing the precise binding mode of this compound.[14][17]
Cryo-Electron Microscopy (Cryo-EM) of Capsid Assemblies
Objective: To visualize the structure of capsid assemblies (e.g., intact cores, tubes, or fullerene cones) in the presence of this compound.
Methodology:
-
Capsid Assembly: Purified capsid protein is induced to assemble into higher-order structures in vitro, in the presence or absence of this compound and cofactors like inositol hexakisphosphate (IP6).[18]
-
Sample Preparation: A small volume of the assembly solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A series of images (a tilt-series for tomography or multiple images for single-particle analysis) is collected.
-
Image Processing and 3D Reconstruction: The images are processed to align particles and reconstruct a three-dimensional map of the capsid assembly. This allows for the visualization of morphological changes induced by this compound.[19][20]
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the real-time association and dissociation rates of this compound binding to the capsid protein, allowing for the determination of the binding affinity (KD).
Methodology:
-
Immobilization: The HIV-1 Gag polyprotein (containing the capsid domain) is immobilized on a sensor chip surface via a His-tag.[8]
-
Analyte Injection: A series of solutions containing different concentrations of this compound are flowed over the sensor surface.
-
Signal Detection: The binding of this compound to the immobilized capsid protein is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data (RU versus time) to a kinetic binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.[10]
Visualizing the Molecular Interactions and Experimental Workflows
Signaling Pathway of this compound's Dual Mechanism
Caption: this compound's dual inhibitory mechanism in the HIV-1 lifecycle.
Experimental Workflow for Structural Analysis
Caption: Workflow for structural analysis of the LEN-capsid interaction.
Logical Relationship of Resistance and Fitness
Caption: The trade-off between this compound resistance and viral fitness.
Conclusion and Future Directions
This compound represents a triumph of structure-based drug design, leveraging a deep understanding of the HIV-1 capsid's structure and function. The molecular interactions detailed in this guide underscore its potent and multifaceted mechanism of action. Future research will likely focus on several key areas:
-
Second-Generation Inhibitors: Designing novel capsid inhibitors that can overcome existing resistance mutations while retaining high potency and long-acting properties.
-
Understanding Resistance Pathways: Further elucidating the structural and mechanistic bases of resistance to inform the development of more robust inhibitors.
-
Combination Therapies: Investigating the synergistic effects of this compound with other antiretroviral agents to develop highly effective, long-acting combination therapies.
The continued exploration of the this compound-capsid interaction will undoubtedly pave the way for new and improved treatments for HIV-1 infection, bringing us closer to ending the HIV pandemic.
References
- 1. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]
- 3. The capsid revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. HIV-1 CA — 3decision [3decision.discngine.com]
- 8. The primary mechanism for highly potent inhibition of HIV-1 maturation by this compound | PLOS Pathogens [journals.plos.org]
- 9. pnas.org [pnas.org]
- 10. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. natap.org [natap.org]
- 13. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR this compound [natap.org]
- 14. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of HIV-1 capsid polymorphisms on viral infectivity and susceptibility to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rcsb.org [rcsb.org]
- 18. rcsb.org [rcsb.org]
- 19. Structural insights into inhibitor mechanisms on immature HIV-1 Gag lattice revealed by high-resolution in situ single-particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural insights into HIV-1 polyanion-dependent capsid lattice formation revealed by single particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of Lenacapavir for Long-Acting Use
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lenacapavir (LEN) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1][2] Its novel mechanism of action, which disrupts multiple, essential steps in the viral lifecycle, results in picomolar potency against a wide range of HIV-1 subtypes and no cross-resistance to existing antiretroviral (ARV) classes.[3][4][5] Pharmacokinetic studies demonstrate that a subcutaneous (SC) injection of this compound allows for a dosing interval of every six months, a significant advancement in long-acting antiretroviral therapy.[2][6] This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, resistance characteristics, and the key experimental methodologies used in its evaluation.
Mechanism of Action
This compound exerts its antiviral effect by binding directly to a conserved, hydrophobic pocket at the interface between adjacent capsid protein (p24) subunits.[7][8] This interaction stabilizes the capsid, interfering with critical protein-protein interactions necessary for both the early and late stages of the HIV-1 replication cycle.[9]
Multi-Stage Inhibition:
-
Early Stage (Post-Entry): In the early phase of infection, this compound disrupts the normal process of capsid disassembly (uncoating). It also competitively inhibits the interaction between the viral capsid and essential host cell factors required for nuclear import, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153).[3][10] This effectively blocks the transport of the viral pre-integration complex into the nucleus, preventing the integration of viral DNA into the host genome.[2][9]
-
Late Stage (Assembly and Release): During the late phase, this compound interferes with the assembly of new virions. It disrupts the proper functioning of the Gag/Gag-Pol polyproteins, leading to the formation of malformed, non-infectious virus particles.[2][7][11] By stabilizing capsid intermediates, it impairs the formation of functional pentamers, which are crucial for the correct curvature and closure of the mature capsid core.[7]
Pharmacodynamics
This compound demonstrates potent antiviral activity at picomolar concentrations against all major HIV-1 subtypes and shows no cross-resistance with other ARV classes.[4] Its long-acting properties rely on maintaining plasma concentrations above the 95% effective concentration (EC95).[3]
Table 1: In Vitro Antiviral Activity of this compound
| Virus Type | Assay Cell Line | EC50 (pM) | EC95 (ng/mL) | Reference(s) |
|---|---|---|---|---|
| HIV-1 (Wild-Type) | Various | 12 - 314 | ~0.82 (calculated) | [3] |
| HIV-1 (Diverse Subtypes) | Single-Cycle Assay | 124 - 357 | Not Reported | [4] |
| HIV-2 | Single-Cycle Assay | 1,100 - 3,200 | Not Reported | [12] |
| Prophylactic Efficacy (WT) | PK-PD Model | Not Applicable | 5.8 |[13] |
Note: EC50 values can vary based on the cell line and assay format used.
In a Phase 1b monotherapy study, single subcutaneous doses of this compound resulted in a mean maximum reduction in plasma HIV-1 RNA of 1.35 to 2.20 log10 copies/mL by day nine.[3] The potency of this compound is inversely correlated with the concentration of viral capsid protein (p24), which accounts for its ability to potently inhibit viral maturation at clinically relevant drug concentrations.[7][11]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by low systemic clearance and a unique absorption profile following subcutaneous administration, which enables a semi-annual dosing schedule.[5][6]
Table 2: Key Pharmacokinetic Parameters of this compound
| Administration Route | Dose | Tmax (Median) | Apparent Half-Life (Median) | Bioavailability | Reference(s) |
|---|---|---|---|---|---|
| Oral | Single | ~4 hours | 10 - 12 days | 6% - 10% | [2][3] |
| Subcutaneous (SC) | Single | ~84 days | 8 - 12 weeks | ~100% (slow release) |[2][3] |
Following SC administration, this compound forms a depot from which the drug is slowly and completely absorbed, exhibiting "flip-flop" kinetics where the absorption rate is substantially slower than the elimination rate.[3][5] This results in sustained plasma concentrations that remain above the EC95 for at least 24 weeks with doses of 300 mg or higher.[3] this compound is metabolized primarily by Cytochrome P450 3A (CYP3A) and UGT1A1 and is a substrate of P-glycoprotein (P-gp).[2][6] Co-administration with strong inducers of these enzymes is contraindicated.[14]
Resistance Profile
The genetic barrier to this compound resistance is considered lower than that of second-generation integrase inhibitors.[9] Resistance primarily emerges as a consequence of functional this compound monotherapy, for instance, when adherence to an optimized background regimen is compromised.[15]
Key Resistance-Associated Mutations (RAMs): In vitro selection studies and clinical trial analyses have identified several key mutations in the HIV-1 capsid gene that confer resistance to this compound.[4][16] The most common emergent mutation in clinical settings is Q67H .[16] Other significant RAMs include M66I, K70N/H/R/S, and N74D/H.[15]
Table 3: Impact of Capsid RAMs on this compound Susceptibility
| Capsid Mutation | Fold-Change in EC50 (vs. Wild-Type) | Replication Capacity (% of WT) | Reference(s) |
|---|---|---|---|
| Q67H | 4.6 | 58% | [4] |
| M66I | >2000 | 1.5% | [4] |
| N74D | Not specified, but a key RAM | Not specified | [17] |
| K70N | Not specified, but a key RAM | Not specified | [4] |
| Q67H + N74D | Cumulative effect | Not specified |[17] |
The Q67H mutation reduces susceptibility by altering the conformation of the drug-binding pocket, while the N74D substitution leads to the loss of a hydrogen bond and introduces electrostatic repulsion.[17] Importantly, this compound-associated RAMs do not confer cross-resistance to other ARV classes.[4][16]
Key Experimental Methodologies
In Vitro Antiviral Activity Assays
The potency of this compound is determined using cell-based infectivity assays.
-
Methodology:
-
Single-Cycle (SC) Assay: Reporter cell lines (e.g., MT-4 cells or MAGIC-5A cells expressing a luciferase or β-galactosidase reporter gene under the control of the HIV-1 LTR) are infected with HIV-1 viral vectors in the presence of serial dilutions of this compound. The assay measures inhibition of a single round of replication, typically over 48-72 hours. Antiviral activity is quantified by measuring the reduction in reporter gene expression. The EC50 value, or the concentration of drug that inhibits 50% of viral replication, is then calculated.[4][12]
-
Multi-Cycle (MC) Assay: T-cell lines are infected with replication-competent HIV-1 and cultured for several days in the presence of serial dilutions of this compound. The spread of the virus through the culture is monitored, often by measuring p24 antigen production in the supernatant. This assay format assesses the drug's impact over multiple rounds of viral replication.[4]
-
Resistance Analysis Protocols
-
Methodology:
-
Phenotypic Analysis: Recombinant viruses with specific site-directed mutations (e.g., Q67H, M66I) are generated. The susceptibility of these mutant viruses to this compound is then tested using the in vitro antiviral activity assays described above. The result is expressed as a fold-change in EC50 compared to the wild-type virus.[4]
-
Genotypic Analysis: For clinical samples from patients experiencing virologic failure, viral RNA is extracted from plasma. The HIV-1 Gag gene region encoding the capsid protein is amplified via RT-PCR and then sequenced (using population or next-generation sequencing) to identify mutations known to be associated with this compound resistance.[16][18]
-
Pharmacokinetic Analysis
-
Methodology:
-
Sample Collection: In clinical and preclinical studies, plasma samples are collected from subjects at predetermined time points following oral or subcutaneous administration of this compound.[5][19]
-
Quantification: this compound concentrations in plasma are measured using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[19] This technique provides high sensitivity and selectivity for accurate quantification.
-
Modeling: The resulting concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC (area under the curve), and apparent half-life.[5]
-
Conclusion
This compound possesses a unique pharmacological profile that makes it highly suitable for long-acting administration in the treatment and prevention of HIV-1. Its novel, multi-stage mechanism of action as a capsid inhibitor provides potent antiviral activity against drug-resistant viral strains. The slow-release kinetics following subcutaneous injection afford a semi-annual dosing regimen, which has the potential to significantly improve treatment adherence and convenience. While a relatively low genetic barrier to resistance necessitates its use in combination with an optimized background regimen for treatment, its distinct characteristics represent a major advancement in the field of antiretroviral drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR this compound [natap.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The primary mechanism for highly potent inhibition of HIV-1 maturation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highlights on the Development, Related Patents, and Prospects of this compound: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection [mdpi.com]
- 9. This compound-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]
- 15. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor this compound After 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 17. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hivglasgow.org [hivglasgow.org]
- 19. This compound: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
Lenacapavir: A Technical Guide to its Antiviral Spectrum Against Diverse HIV Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (Sunlenca®) is a pioneering, first-in-class antiretroviral agent that inhibits the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2][3] Its novel mechanism of action targets multiple stages of the viral lifecycle, rendering it a potent option for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection.[3][4][5][6] This technical guide provides an in-depth analysis of this compound's antiviral spectrum, detailing its activity against various HIV-1 subtypes, drug-resistant strains, and HIV-2. The document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
This compound disrupts HIV-1 replication by binding directly to the interface between capsid protein (p24) subunits.[1] This interaction interferes with several critical steps in the viral lifecycle:[2][4]
-
Nuclear Import: By stabilizing the capsid, this compound prevents the proper uncoating and release of the viral pre-integration complex, thereby blocking its entry into the host cell nucleus.[2][4][7]
-
Virus Assembly and Release: The drug interferes with the function of Gag/Gag-Pol polyproteins, which are essential for the assembly of new virions.[2]
-
Capsid Core Formation: this compound disrupts the normal rate of capsid subunit association, leading to the formation of malformed or unstable capsids.[2][8]
This multi-stage inhibition is distinct from all other approved antiretroviral classes, which typically target a single viral enzyme.[2][9]
Caption: this compound's multi-stage mechanism of action against HIV-1.
Antiviral Activity Spectrum
This compound demonstrates potent antiviral activity across a wide range of HIV strains. Its efficacy is typically measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Activity Against Diverse HIV-1 Subtypes
In vitro studies have confirmed that this compound is highly active against various HIV-1 subtypes, with EC50 values in the picomolar range.[4][10][11][12] This broad activity is crucial, given the genetic diversity of HIV-1 globally.
Table 1: In Vitro Activity of this compound Against Diverse HIV-1 Subtypes
| HIV-1 Subtype | Mean EC50 (pM) | Cell Line / Assay Format |
|---|---|---|
| Wild-Type (Lab Strain) | 290 | Single-Cycle Gag-Pro Assay |
| Subtype A | 124 - 357 | Single-Cycle Gag-Pro Assay |
| Subtype A1 | 124 - 357 | Single-Cycle Gag-Pro Assay |
| Subtype AE | 124 - 357 | Single-Cycle Gag-Pro Assay |
| Subtype AG | 124 - 357 | Single-Cycle Gag-Pro Assay |
| Subtype B | 124 - 357 | Single-Cycle Gag-Pro Assay |
| Subtype BF | 124 - 357 | Single-Cycle Gag-Pro Assay |
| Subtype C | 124 - 357 | Single-Cycle Gag-Pro Assay |
| Subtype D | 124 - 357 | Single-Cycle Gag-Pro Assay |
| Subtype G | 124 - 357 | Single-Cycle Gag-Pro Assay |
| Subtype H | 124 - 357 | Single-Cycle Gag-Pro Assay |
| Clinical Isolates (General) | 20 - 160 | Not Specified |
| Human CD4+ T-cells | 32 | Not Specified |
| Macrophages | 56 | Not Specified |
Data sourced from references[10][13].
Activity Against Drug-Resistant HIV-1
A key feature of this compound is its lack of cross-resistance with existing antiretroviral drug classes.[12][14][15][16] Its unique target, the viral capsid, means that mutations conferring resistance to reverse transcriptase inhibitors, protease inhibitors, or integrase inhibitors do not affect its activity.[1][17] This makes it a vital component of therapy for heavily treatment-experienced patients. The Phase 2/3 CAPELLA trial demonstrated that this compound, in combination with an optimized background regimen, resulted in virologic suppression rates of 81-83% at 26 weeks in patients with multidrug-resistant HIV-1.[18][19]
While this compound is resilient to existing resistance mutations, specific mutations in the capsid protein can reduce its susceptibility.
Table 2: Impact of Capsid Mutations on this compound Susceptibility
| Capsid Mutation | Fold Change in Susceptibility | Replication Capacity (% of Wild-Type) |
|---|---|---|
| Q67H | 4.6 | 58% |
| M66I | >2000 | 1.5% |
Data sourced from reference[10].
Emergence of resistance to this compound in clinical trials has been observed, primarily in the context of "functional monotherapy," where the other drugs in the patient's regimen are not fully active due to pre-existing resistance.[20][21] The most common resistance-associated mutations include M66I, Q67H, K70N/R/S, and N74D/H.[20]
Activity Against HIV-2
This compound also exhibits antiviral activity against HIV-2, although it is less potent compared to its activity against HIV-1.[22][23][24] In vitro studies show that this compound is approximately 11- to 25-fold less active against HIV-2 isolates.[17][22][23][24] Despite this reduced potency, it retains low-nanomolar activity.[17][23][24] Importantly, mutations in HIV-2 that confer resistance to other antiretrovirals do not result in cross-resistance to this compound.[17][19][23]
Table 3: In Vitro Activity of this compound Against HIV-2
| HIV Isolate | Mean IC50 (pM) | Assay Type |
|---|---|---|
| HIV-2 (ROD9) | 206.2 | Single-Cycle Pseudovirion Assay |
| HIV-1 (NL4-3) | 399.3 | Single-Cycle Pseudovirion Assay |
| HIV-2 (General) | 885 | Not Specified |
Data sourced from references[13][22].
Experimental Protocols
The antiviral activity of this compound has been characterized using various in vitro assay systems. The two primary methods are single-cycle and multi-cycle infection assays.
Methodology: Single-Cycle Infection Assays
These assays measure the ability of a drug to inhibit a single round of viral replication. They are useful for dissecting the specific step of the viral lifecycle that is targeted.
-
Cell Lines: MAGIC-5A cells are frequently used.[19] These are HeLa cells engineered to express CD4, CCR5, and CXCR4, and they contain an HIV-1 LTR-driven β-galactosidase indicator cassette.
-
Viral Vectors: Replication-incompetent viral vectors (pseudovirions) are generated, often containing a luciferase or other reporter gene.
-
Procedure:
-
Target cells (e.g., MAGIC-5A) are plated in 96-well plates.
-
Cells are pre-incubated with serial dilutions of this compound.
-
A standardized amount of viral vector is added to the wells.
-
After a set incubation period (e.g., 48 hours), viral infection is quantified by measuring the reporter gene activity (e.g., luminescence or colorimetric change).
-
IC50 values are calculated by plotting the percent inhibition against the drug concentration.
-
Methodology: Multi-Cycle Infection Assays
These assays measure the effect of a drug on viral replication over multiple rounds of infection, providing a more comprehensive view of its antiviral effect.
-
Cell Lines: T-cell lines that support robust viral replication, such as CEM-NKR-CCR5-Luc cells, are used.[19]
-
Viral Isolates: Replication-competent laboratory strains or clinical isolates of HIV are used.
-
Procedure:
-
Target cells are suspended in culture medium.
-
Cells are plated and treated with varying concentrations of this compound.
-
The cells are then infected with a known amount of virus.
-
The infection is allowed to proceed for several days (e.g., 5-7 days) to allow for multiple rounds of replication.
-
Viral replication is quantified by measuring reporter gene expression or p24 antigen levels in the culture supernatant.
-
EC50 values are determined from the dose-response curve.
-
Caption: Generalized experimental workflow for in vitro antiviral assays.
Conclusion
This compound possesses a broad and potent antiviral spectrum against diverse HIV-1 subtypes, including strains resistant to multiple classes of existing antiretroviral drugs.[10][14][25] Its novel mechanism of action, targeting the HIV-1 capsid, provides a high barrier to cross-resistance and a critical new tool for managing heavily treatment-experienced individuals.[2][15] While its activity against HIV-2 is demonstrably lower than against HIV-1, it remains active in the low-nanomolar range and may be considered for appropriate patients.[17][23] The development of capsid-specific resistance mutations underscores the importance of using this compound as part of a fully active combination regimen to ensure durable virologic suppression. Ongoing research continues to explore its role in both treatment and prevention, solidifying its position as a transformative agent in HIV therapy.[11][12][25]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. binasss.sa.cr [binasss.sa.cr]
- 4. go.drugbank.com [go.drugbank.com]
- 5. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]
- 6. This compound: Drug Offers New Hope for Multi-drug Resistant HIV < Yale School of Medicine [medicine.yale.edu]
- 7. This compound and HIV: A New Era in Treatment [asherlongevity.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. gilead.com [gilead.com]
- 10. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR this compound [natap.org]
- 11. This compound: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a first-in-class HIV-1 capsid inhibitor [natap.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound shows continued promise for first-line treatment and highly resistant HIV | aidsmap [aidsmap.com]
- 15. This compound resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 16. This compound-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. eatg.org [eatg.org]
- 19. Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor this compound After 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. contagionlive.com [contagionlive.com]
- 22. For HCP's | Sunlenca® (this compound) Efficacy Against HIV-2 [askgileadmedical.com]
- 23. Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. natap.org [natap.org]
Methodological & Application
Application Notes and Protocols for Lenacapavir In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro virological properties of lenacapavir, a first-in-class HIV-1 capsid inhibitor. Detailed protocols for key antiviral assays are included to enable researchers to evaluate the efficacy of this compound and similar compounds.
Introduction to this compound
This compound is a novel, potent, and long-acting antiretroviral agent that targets the HIV-1 capsid protein.[1][2][3] Its unique mechanism of action involves interfering with multiple stages of the viral lifecycle, including capsid-mediated nuclear import of HIV-1 proviral DNA, virus assembly and release, and the formation of a mature capsid core.[3][4] This multi-faceted inhibition results in picomolar potency against various HIV-1 subtypes and clinical isolates, including those resistant to existing classes of antiretroviral drugs.[1][2][5]
Quantitative Antiviral Activity and Resistance Profile
The in vitro antiviral activity of this compound has been extensively characterized against laboratory-adapted HIV-1 strains, clinical isolates, and site-directed mutants. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1
| Cell Line | HIV-1 Strain/Isolate | EC50 (pM) |
| MT-4 | HIV-1 (unspecified) | 105[5] |
| Human CD4+ T cells | HIV-1 (unspecified) | 32[5] |
| Macrophages | HIV-1 (unspecified) | 56[5] |
| HEK293T | 23 clinical isolates | 20 - 160[5] |
| MT-2 | HIV-1 (unspecified) | Not specified |
| Peripheral Blood Mononuclear Cells (PBMCs) | 23 clinical isolates | 50 (mean)[6] |
Table 2: In Vitro Activity of this compound against HIV-2
| Cell Line | HIV-2 Isolate | EC50 (pM) | Fold-Change vs. HIV-1 |
| MAGIC-5A | Multiple isolates | Low nanomolar range | 11- to 14-fold less potent |
| T-cell line | Multiple isolates | Low nanomolar range | 11- to 14-fold less potent |
Table 3: this compound Resistance-Associated Mutations (RAMs) and Fold-Change in EC50
| Mutation | Fold-Change in EC50 | Replicative Capacity (% of Wild-Type) |
| Q67H | 4.6 - 6[1][7] | 58%[7] |
| M66I | >2000[7] | 1.5%[1][7] |
| N74D | Not specified | Reduced |
| K70N | Not specified | Reduced |
| L56I | Not specified | Reduced |
| T107N | Not specified | Reduced |
| Q67H/N74S | >3200[1] | Reduced |
| Q67H/T107N | >3200[1] | Reduced |
Experimental Protocols
Multi-Cycle Antiviral Assay using MT-2 Cells
This protocol is designed to determine the 50% effective concentration (EC50) of this compound in a multi-cycle infection assay using the MT-2 T-cell line, which is highly susceptible to HIV-1 and forms syncytia upon infection.
Materials:
-
MT-2 cells
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
This compound stock solution
-
96-well flat-bottom cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-2 cells in complete RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Compound Dilution: Prepare a serial dilution of this compound in complete RPMI-1640 medium in a 96-well plate. Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
Infection: Dilute the HIV-1 stock to a predetermined multiplicity of infection (MOI). Add the diluted virus to the wells containing the serially diluted this compound.
-
Cell Seeding: Add MT-2 cells to each well at a density of 5 x 10^4 cells/well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.
-
Readout: After the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of viral inhibition for each this compound concentration relative to the "no drug" control. Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Single-Cycle Antiviral Assay using a Reporter Virus
This protocol describes a single-cycle infection assay to measure the antiviral activity of this compound. This assay format is useful for dissecting the effects of the inhibitor on the early stages of the viral life cycle.
Materials:
-
HEK293T cells
-
HIV-1 proviral DNA clone expressing a reporter gene (e.g., luciferase or GFP) and deficient in env
-
Vesicular stomatitis virus G protein (VSV-G) expression plasmid
-
Transfection reagent
-
Complete DMEM (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
This compound stock solution
-
96-well white or clear-bottom cell culture plates
-
Luciferase or GFP detection reagents
-
Luminometer or fluorescence plate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the env-deficient HIV-1 reporter proviral plasmid and the VSV-G expression plasmid using a suitable transfection reagent.
-
Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped reporter virus. Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Target Cell Preparation: Seed target cells (e.g., TZM-bl cells or other susceptible cell lines) in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells containing the target cells.
-
Infection: Add the harvested reporter virus to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Readout: Measure the reporter gene expression. For luciferase reporter viruses, lyse the cells and add a luciferase substrate, then measure luminescence. For GFP reporter viruses, measure fluorescence directly.
-
Data Analysis: Calculate the EC50 value as described in the multi-cycle assay protocol.
In Vitro Resistance Selection
This protocol outlines a method for selecting for HIV-1 resistance to this compound in cell culture through serial passage of the virus in the presence of escalating drug concentrations.
Materials:
-
MT-2 cells or other susceptible T-cell line
-
Wild-type HIV-1 strain
-
This compound
-
Complete RPMI-1640 medium
-
24-well or 6-well cell culture plates
-
Reagents for monitoring viral replication (e.g., p24 ELISA kit)
-
Reagents for viral RNA extraction, reverse transcription, PCR, and sequencing
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Initial Infection: Infect MT-2 cells with wild-type HIV-1 in the presence of a starting concentration of this compound (typically at or slightly below the EC50).
-
Virus Passage: Monitor the culture for signs of viral replication (e.g., syncytia formation or p24 production). When viral replication is detected, harvest the cell-free supernatant.
-
Dose Escalation: Use the harvested virus to infect fresh MT-2 cells in the presence of a higher concentration of this compound (typically a 2- to 3-fold increase).
-
Serial Passage: Repeat the process of viral passage and dose escalation for multiple rounds.
-
Resistance Characterization: When the virus is able to replicate at significantly higher concentrations of this compound, harvest the viral supernatant.
-
Genotypic Analysis: Extract viral RNA from the supernatant, perform reverse transcription and PCR to amplify the gag gene (encoding the capsid protein), and sequence the PCR product to identify mutations.
-
Phenotypic Analysis: Clone the identified mutations into a wild-type HIV-1 proviral DNA backbone. Produce mutant viruses and determine their susceptibility to this compound using the antiviral assays described above to confirm their resistance phenotype.
Visualizations
Caption: Workflow for EC50 determination of this compound.
Caption: In vitro resistance selection workflow for this compound.
Caption: this compound's multi-stage mechanism of action.
References
- 1. hanc.info [hanc.info]
- 2. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of HIV-1 Gag-Pol Expression by Shiftless, an Inhibitor of Programmed −1 Ribosomal Frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MT-2 cell tropism as prognostic marker for disease progression in human immunodeficiency virus type 1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Lenacapavir in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous (SC) administration techniques for the long-acting HIV-1 capsid inhibitor, lenacapavir, in various animal models as documented in preclinical research. The following protocols are synthesized from published studies to guide researchers in designing and executing similar in vivo experiments.
Introduction
This compound (LEN) is a potent, first-in-class inhibitor of the HIV-1 capsid protein that demonstrates a long-acting pharmacokinetic profile, making it suitable for infrequent administration.[1] Preclinical evaluation in animal models is a critical step in the development of long-acting antiretroviral therapies. Subcutaneous injection is a primary route of administration for this compound, and understanding the appropriate techniques is essential for achieving desired drug exposure levels and ensuring animal welfare.[2] Studies in rats, dogs, and non-human primates have been instrumental in characterizing the pharmacokinetic profile of subcutaneously administered this compound.[3][4]
Formulations in Animal Studies
This compound has been evaluated in animal models using primarily two types of formulations for subcutaneous administration:
-
Aqueous Suspension: This formulation consists of this compound suspended in an aqueous vehicle.
-
PEG/Water Solution: This formulation involves dissolving this compound in a solution of polyethylene glycol (PEG) and water.[2][5] In some studies, the vehicle composition was specified as 58.03% polyethylene glycol 300, 27.1% water, 6.78% ethanol, 6.61% poloxamer 188, and 1.48% sodium hydroxide.[6]
Both formulations have been shown to provide sustained plasma exposure of this compound following subcutaneous administration in rats and dogs.[2][7]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound following subcutaneous administration in various animal models and formulations, as reported in the literature.
Table 1: Pharmacokinetic Parameters of this compound in Male Beagle Dogs (Aqueous Suspension Formulation) [2]
| Dose (mg/kg) | Formulation Concentration (mg/mL) | Cmax (ng/mL) | Tmax (days) | AUCinf (day*ng/mL) | F% |
| 3 | 100 | 18.2 ± 3.8 | 1.3 ± 0.6 | 280 ± 100 | 54 |
| 10 | 100 | 50.8 ± 12.0 | 4.0 ± 2.0 | 1480 ± 210 | 85 |
| 30 | 100 | 50.2 ± 10.3 | 9.0 ± 0.0 | 3620 ± 110 | 69 |
| 100 | 100 | 175 ± 29 | 9.0 ± 0.0 | 13800 ± 1800 | 79 |
| 100 (2 injections) | 100 | 158 ± 45 | 7.0 ± 3.5 | 11300 ± 1300 | 65 |
| 30 | 200 | 57.0 ± 15.6 | 7.0 ± 3.5 | 3440 ± 10 | 66 |
*Values are the mean ± SD from 3 animals. Cmax = Maximum plasma concentration; Tmax = Time to maximum plasma concentration; AUCinf = Area under the plasma concentration-time curve from time zero to infinity; F% = Total fraction dose released.[2]
Table 2: Pharmacokinetic Parameters of this compound in Male Wistar Han Rats (Aqueous Suspension Formulation) [2]
| Dose (mg/kg) | Formulation Concentration (mg/mL) | Cmax (ng/mL) | Tmax (days) | AUCinf (day*ng/mL) | F% |
| 10 | 100 | 103 ± 14 | 1.0 ± 0.0 | 1140 ± 210 | 87 |
| 30 | 100 | 109 ± 24 | 1.0 ± 0.0 | 2680 ± 380 | 68 |
| 100 | 100 | 321 ± 101 | 1.0 ± 0.0 | 10200 ± 1400 | 78 |
| 300 | 100 | 1010 ± 260 | 1.0 ± 0.0 | 30000 ± 6000 | 76 |
| 100 (2 injections) | 100 | 304 ± 10 | 1.0 ± 0.0 | 9780 ± 1170 | 75 |
*Values are the mean ± SD from 3 animals.[2]
Table 3: this compound Administration in Non-Human Primates
| Animal Model | Dose (mg/kg) | Formulation | Administration Site | Study Focus |
| Pigtail Macaques | 25 | Not specified | Subcutaneous | Protective Efficacy |
| Rhesus Macaques | 5, 10, 20, 50, 75 | 300 mg/mL solution | Scapular region | Pharmacokinetics and PrEP Efficacy |
| Rhesus Macaques | 15, 50 | 309 mg/mL solution | Scapular region | Pharmacokinetics |
Experimental Protocols
The following are generalized protocols for the subcutaneous administration of this compound in common animal models, based on published methodologies.[2][8]
General Considerations
-
Animal Welfare: All animal procedures should be conducted in accordance with the Guide for the Care and Use of Laboratory Animals and approved by the institution's Animal Care and Use Committee (IACUC) or equivalent ethics committee.[2][6]
-
Dose Calculation: Individual doses should be calculated based on the most recent body weight of each animal recorded on the day of administration.[2][7]
-
Aseptic Technique: Maintain sterility throughout the procedure to minimize the risk of infection.
Protocol for Subcutaneous Administration in Rodents (Rats)
-
Animal Restraint: Gently restrain the rat to expose the intrascapular region (the area between the shoulder blades). Manual restraint is often sufficient for trained handlers.
-
Site Preparation: If necessary, shave a small area of fur at the injection site to allow for clear visualization. Cleanse the skin with an appropriate antiseptic (e.g., 70% ethanol or isopropyl alcohol).
-
Dose Preparation: Draw the calculated volume of the this compound formulation into a sterile syringe fitted with an appropriate gauge needle (e.g., 25-27 gauge).
-
Injection: Pinch the skin in the intrascapular region to form a tent. Insert the needle at the base of the tented skin, parallel to the body surface. Ensure the needle is in the subcutaneous space and has not penetrated the underlying muscle.
-
Administration: Inject the formulation slowly and steadily.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, adverse reactions at the injection site (e.g., swelling, redness), and general well-being.[6]
Protocol for Subcutaneous Administration in Canines (Beagle Dogs)
-
Animal Restraint: Have a trained handler gently restrain the dog in a standing or sternal position to provide access to the intrascapular region.
-
Site Preparation: Part the fur to expose the skin. If the fur is dense, a small area may be clipped. Cleanse the injection site with an antiseptic solution.
-
Dose Preparation: Prepare the dose in a sterile syringe with a suitable needle (e.g., 22-25 gauge).
-
Injection: Create a skin tent in the intrascapular region. Insert the needle into the subcutaneous space at the base of the tent.
-
Administration: Administer the injection at a steady rate. For larger volumes or multiple injections, use distinct sites.[2]
-
Needle Withdrawal: Remove the needle and apply brief, gentle pressure to the site.
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Monitor the injection site for signs of local intolerance in the following days.[6]
Protocol for Subcutaneous Administration in Non-Human Primates (Macaques)
-
Animal Sedation and Restraint: For the safety of the animal and personnel, macaques should be sedated prior to the procedure, following an approved protocol. Once sedated, place the animal in a prone or lateral position.
-
Site Preparation: Administer the injection in the scapular region.[6][8] Prepare the site by parting the fur and cleansing the skin with an antiseptic.
-
Dose Preparation: Use a sterile syringe and an appropriate needle (e.g., 22-25 gauge). The volume injected into a single site should not exceed 2 mL.[6][8]
-
Injection: Form a skin tent and insert the needle into the subcutaneous space.
-
Administration: Inject the formulation slowly.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure.
-
Post-injection Monitoring: Monitor the animal during recovery from sedation. In the days and weeks following the injection, monitor the injection site for any reactions such as edema or erythema.[6] Daily cage-side observations and regular scoring of the injection site (e.g., using the Draize scale) are recommended.[6]
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Experimental workflow for subcutaneous administration of this compound in animal studies.
Caption: Multistage mechanism of action of this compound in the HIV-1 lifecycle.
References
- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-acting this compound protects macaques against intravenous challenge with simian-tropic HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highlights on the Development, Related Patents, and Prospects of this compound: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-acting this compound acts as an effective preexposure prophylaxis in a rectal SHIV challenge macaque model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Long-acting this compound protects macaques against intravenous challenge with simian-tropic HIV - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Lenacapavir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lenacapavir, a first-in-class HIV-1 capsid inhibitor.[1][2] Detailed protocols for key experiments are included to facilitate the study and application of this long-acting antiretroviral agent.
Introduction to this compound
This compound is a potent, long-acting antiretroviral medication used for the treatment and prevention of HIV-1 infection.[1] Its novel mechanism of action targets the HIV-1 capsid at multiple stages of the viral lifecycle, making it effective against multidrug-resistant strains.[2][3] this compound is approved for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection in combination with other antiretrovirals.[3][4] It is administered via subcutaneous injection, offering a long-acting therapeutic option.[1]
Mechanism of Action
This compound disrupts the function of the HIV-1 capsid protein (p24) throughout the viral lifecycle.[1][3] The HIV-1 capsid is a protein shell that protects the viral genome and is crucial for several steps of replication.[3]
Key inhibitory actions of this compound include:
-
Nuclear Transport: this compound binds to the interface between capsid subunits, stabilizing the capsid core.[1][5] This hyper-stabilization leads to premature breakage of the capsid in the cytoplasm, preventing the viral DNA from successfully entering the host cell nucleus.[5]
-
Virus Assembly and Release: By interfering with Gag/Gag-Pol polyprotein processing, this compound reduces the production of capsid protein subunits.[2]
-
Capsid Core Formation: The drug disrupts the normal rate of capsid subunit association, leading to the formation of malformed capsids.[2][5]
Recent studies suggest that this compound's primary mechanism is inducing a "brittle" capsid that ruptures prematurely, rather than simply "locking" the virus inside.[5]
Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.
Pharmacokinetic Properties
This compound exhibits a unique pharmacokinetic profile characterized by its long half-life, allowing for infrequent dosing.[4]
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound from various studies.
Table 1: Single-Dose Oral and Subcutaneous this compound in Healthy Volunteers
| Parameter | Oral Administration | Subcutaneous Administration |
| Dose Range | 50 - 1800 mg | 30 - 450 mg |
| Bioavailability | 6-10% | Complete absorption |
| Tmax (Median) | 4 hours | 77-84 days |
| Half-life (t1/2) | 10-12 days | 8-12 weeks |
| Dose Proportionality | Non-linear, less than dose-proportional | Dose-proportional (309-927 mg) |
| Food Effect | Negligible (low-fat meal) | Not applicable |
Table 2: this compound Pharmacokinetics in Heavily Treatment-Experienced HIV-1 Patients
| Parameter | Value |
| Steady State Volume of Distribution (Vd/F) | 976 L |
| Plasma Protein Binding | ~99.8% |
| Metabolism | Primarily via CYP3A and UGT1A1 |
| Excretion | 76% in feces (33% as intact drug) |
| Renal Elimination | Negligible |
Table 3: this compound Dosing Strategies and Target Concentrations
| Dosing Strategy | Target Plasma Concentration | Notes |
| Oral Lead-in + SC Injection | >15.5 ng/mL (4x protein-adjusted IC90) | Standard regimen involves oral doses on days 1, 2, and 8, followed by a subcutaneous injection on day 15.[7] |
| Simplified Dosing | >15.5 ng/mL (4x protein-adjusted IC90) | An investigational simplified regimen combines oral and subcutaneous doses on day 1, with a second oral dose on day 2.[7] |
| Oral Bridging | Maintained virologic suppression | 300 mg oral this compound once weekly can be used if subcutaneous dosing is interrupted.[8] |
Pharmacodynamic Properties
This compound demonstrates potent antiviral activity at picomolar concentrations.
In Vitro Antiviral Activity
Table 4: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines |
| EC50 | ~12-314 pM | Variety of cell lines |
| EC95 | 5.8 ng/mL (preventive concentration) | - |
Clinical Efficacy
Table 5: Clinical Trial Efficacy Data
| Trial | Population | Key Finding |
| Phase 1b (Monotherapy) | Treatment-naive HIV-1 infected patients | Mean maximum log10 reduction in HIV-1 RNA of 1.35-2.20 by day 9 post-injection.[4] |
| CAPELLA (Phase 2/3) | Heavily treatment-experienced adults with MDR HIV-1 | 82% of participants achieved HIV-1 RNA suppression after 2 years with this compound + optimized background regimen.[10] |
| PURPOSE 1 (Phase 3 PrEP) | Cisgender women | 100% efficacy in preventing HIV infection.[11][12][13] |
| PURPOSE 2 (Phase 3 PrEP) | - | 99.9% of participants did not acquire HIV; demonstrated superiority over daily oral Truvada.[14][15] |
Source:[4][10][11][12][13][14][15]
Resistance Profile
While this compound is effective against virus with resistance to other antiretroviral classes, resistance to this compound can emerge, particularly in the context of functional monotherapy.[1][10]
-
Key Resistance-Associated Mutations (RAMs): M66I, Q67H, K70N, N74D/S, T107N.[10][16]
-
The Q67H mutation has been observed to emerge at low this compound concentrations.[17]
-
Some RAMs, like M66I, can lead to a significant reduction in susceptibility.[16]
-
There is no cross-resistance with other approved antiretroviral classes.[16][18]
Experimental Protocols
Quantification of this compound in Plasma
This protocol outlines a general method for determining this compound concentrations in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method cited in clinical trial protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Simplifed this compound dosing: PK results in HIV negative study | HIV i-Base [i-base.info]
- 8. Efficacy, safety, and pharmacokinetics of this compound oral bridging when subcutaneous this compound cannot be administered - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor this compound After 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gilead.com [gilead.com]
- 12. NIH Statement on Preliminary Efficacy Results of Twice-Yearly this compound for HIV Prevention in Cisgender Women | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 13. obgproject.com [obgproject.com]
- 14. gilead.com [gilead.com]
- 15. pharmexec.com [pharmexec.com]
- 16. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR this compound [natap.org]
- 17. This compound resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 18. This compound-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Lenacapavir with Other Antiretroviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (LEN) is a first-in-class, long-acting HIV-1 capsid inhibitor with a multi-stage mechanism of action.[1][2][3] It disrupts the HIV-1 lifecycle by interfering with capsid-mediated nuclear uptake of proviral DNA, virus assembly and release, and the formation of a mature capsid core.[1][2][3][4] Due to its novel mechanism, this compound does not exhibit cross-resistance with existing classes of antiretroviral (ARV) agents, making it a critical component for treating multi-drug resistant (MDR) HIV-1.[4] This document provides an overview of the synergistic potential of this compound in combination with other antiretroviral agents, including quantitative data from in vitro studies, detailed experimental protocols for assessing synergy, and visualizations of the underlying mechanisms and workflows.
Quantitative Analysis of Synergistic Effects
In vitro studies have demonstrated that this compound exhibits additive to synergistic effects when combined with a range of other antiretroviral agents. The following tables summarize the quantitative synergy scores for this compound in combination with the nucleoside reverse transcriptase translocation inhibitor (NRTTI) islatravir (ISL), the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine (RPV), and the integrase strand transfer inhibitor (INSTI) cabotegravir (CAB).[5][6]
The synergy scores were determined using the SynergyFinder Plus software, which calculates synergy based on four major models: Zero Interaction Potency (ZIP), Loewe Additivity (LOEWE), Bliss Independence (BLISS), and Highest Single Agent (HSA).[5][6]
Table 1: Synergy Scores for this compound (LEN) in Combination with Islatravir (ISL) [6]
| Synergy Model | Mean Synergy Score | p-value | Interpretation |
| ZIP | 4.02 | > 0.05 | Additive |
| LOEWE | 4.69 | < 0.05 | Mildly Synergistic |
| BLISS | 2.96 | > 0.05 | Additive |
| HSA | 12.01 | < 0.001 | Synergistic |
Table 2: Synergy Scores for this compound (LEN) in Combination with Rilpivirine (RPV) [5]
| Synergy Model | Mean Synergy Score | p-value | Interpretation |
| ZIP | 1.66 | 0.547 | Additive |
| LOEWE | 0.18 | 0.91 | Additive |
| BLISS | 1.36 | 0.626 | Additive |
| HSA | 6.02 | 0.00239 | Marginally Synergistic |
Table 3: Synergy Scores for this compound (LEN) in Combination with Cabotegravir (CAB) [5]
| Synergy Model | Mean Synergy Score | p-value | Interpretation |
| ZIP | 0.63 | 0.542 | Additive |
| LOEWE | -1.36 | 0.112 | Additive |
| BLISS | 0.2 | 0.876 | Additive |
| HSA | 3.45 | 0.00042 | Additive |
In addition to small molecule drugs, this compound is being investigated in combination with broadly neutralizing antibodies (bNAbs) for long-acting treatment regimens. Clinical trials of this compound with teropavimab and zinlirvimab have shown high efficacy in maintaining viral suppression.[7][8][9]
Experimental Protocols
In Vitro HIV-1 Synergy Assay using TZM-GFP Reporter Cells
This protocol is based on the methodology used to assess the synergistic effects of this compound with other antiretrovirals.[5][6]
1. Materials:
-
Cells: TZM-GFP cells (an engineered HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven GFP reporter).
-
Virus: HIV-1 NL4-3 strain.
-
Compounds: this compound and other antiretroviral agents of interest, dissolved in DMSO.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Reagents: Luciferase assay reagent (for combinations with cabotegravir) or a method for quantifying GFP expression.
-
Equipment: 96-well or 384-well cell culture plates, incubator, plate reader (for luminescence or fluorescence).
2. Experimental Procedure:
-
Cell Plating: Seed TZM-GFP cells in 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Drug Preparation and Addition: Prepare serial dilutions of this compound and the combination drug(s) in cell culture medium. For a checkerboard analysis, create a dose-response matrix by adding varying concentrations of each drug, both individually and in combination, to the wells. Include a 'no drug' control.
-
Pre-incubation: Incubate the cells with the drug combinations for 24 hours.
-
Infection: Add HIV-1 NL4-3 to the wells at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for 48 hours.
-
Quantification of Viral Replication:
-
For GFP expression: Measure the GFP signal using a fluorescence plate reader.
-
For luciferase activity (when using cabotegravir): Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the 'no drug' control.
-
Use software such as SynergyFinder Plus to analyze the dose-response matrices and calculate synergy scores using the ZIP, LOEWE, BLISS, and HSA models.
-
Chou-Talalay Method for Synergy Quantification
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy and is based on the median-effect principle.[10]
1. Principle: This method uses the Combination Index (CI) to quantify the level of synergy, additivity, or antagonism.
- CI < 1 indicates synergy.
- CI = 1 indicates additivity.
- CI > 1 indicates antagonism.
2. Experimental Design:
-
Determine the dose-response curves for each individual drug to establish their IC50 values (the concentration that inhibits 50% of viral replication).
-
Design combination experiments with a constant ratio of the two drugs based on their IC50 values (e.g., equipotent combinations).
-
Perform the antiviral assay with serial dilutions of the drug combination.
3. Data Analysis:
-
Plot the dose-response curves for the individual drugs and the combination.
-
Use software like CompuSyn to calculate the CI values at different effect levels (e.g., 50%, 75%, 90% inhibition).
Visualizations
Mechanism of Action of this compound
Caption: Multi-stage inhibition of the HIV-1 life cycle by this compound.
Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for assessing the synergistic effects of this compound in vitro.
Logical Relationship of Synergistic Action
Caption: Synergistic inhibition of HIV-1 by targeting multiple independent stages of the viral life cycle.
Conclusion
This compound, with its unique mechanism of action and favorable safety profile, is a cornerstone for future long-acting HIV treatment and prevention strategies. The additive to synergistic interactions observed with other antiretroviral agents highlight its potential to be a versatile combination partner. The protocols and data presented herein provide a framework for researchers and drug development professionals to further explore and harness the full potential of this compound-based combination therapies in the fight against HIV-1.
References
- 1. researchgate.net [researchgate.net]
- 2. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]
- 3. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Drug Interactions in this compound-Based Long-Acting Antiviral Combinations [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. gilead.com [gilead.com]
- 8. This compound plus broadly neutralising antibodies could be twice-yearly HIV treatment | aidsmap [aidsmap.com]
- 9. eatg.org [eatg.org]
- 10. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method [ouci.dntb.gov.ua]
Development of Long-Acting Injectable Formulations of Lenacapavir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir is a first-in-class, potent, long-acting HIV-1 capsid inhibitor.[1][2][3] Its unique mechanism of action, which disrupts multiple stages of the viral lifecycle, and its long half-life make it an ideal candidate for development as a long-acting injectable (LAI) formulation for the treatment and prevention of HIV-1 infection.[2][4][5][6] This document provides detailed application notes and protocols relevant to the development of LAI formulations of this compound, focusing on the commercially available twice-yearly subcutaneous injection and investigational formulations.
Mechanism of Action
This compound targets the HIV-1 capsid protein (p24), interfering with several critical steps in the viral replication process.[1][3][4] By binding to the interface between capsid protein subunits, this compound disrupts capsid assembly, leading to malformed capsids.[7] It also prevents the nuclear transport of the pre-integration complex and interferes with the assembly and release of new virions.[3][4] This multi-stage inhibition contributes to its high potency and a high barrier to resistance.[2]
Formulations Overview
Two primary long-acting injectable formulations of this compound have been developed: a subcutaneous (SC) injection for twice-yearly administration and an investigational intramuscular (IM) injection for potential once-yearly administration.
Subcutaneous Formulation (Twice-Yearly)
The commercially available formulation (Sunlenca®, Yeztugo®) is a sterile solution for subcutaneous administration.[8]
Table 1: Composition of this compound Subcutaneous Injection
| Component | Concentration | Purpose |
| This compound sodium | 309 mg/mL (of this compound) | Active Ingredient |
| Polyethylene Glycol (PEG) 300 | q.s. | Vehicle/Solvent |
| Water for Injection | q.s. | Vehicle/Solvent |
Source:[9]
Investigational Intramuscular Formulation (Once-Yearly)
A once-yearly intramuscular formulation is currently under investigation to further reduce dosing frequency and improve patient convenience.[10][11] Phase 1 clinical trial data has been reported for two formulations containing different concentrations of ethanol.[10]
Table 2: Composition of Investigational this compound Intramuscular Injections
| Component | Formulation 1 | Formulation 2 | Purpose |
| This compound | 5000 mg | 5000 mg | Active Ingredient |
| Ethanol | 5% w/w | 10% w/w | Viscosity reducer |
| Excipients | q.s. | q.s. | Vehicle/Solvent |
Pharmacokinetic Profiles
The long-acting nature of these formulations is evident in their pharmacokinetic profiles, characterized by a slow absorption rate from the injection site, leading to sustained therapeutic concentrations over a prolonged period.
Table 3: Pharmacokinetic Parameters of this compound Long-Acting Injectable Formulations
| Parameter | Subcutaneous (Twice-Yearly, 927 mg) | Intramuscular (Once-Yearly, 5000 mg, Formulation 1) | Intramuscular (Once-Yearly, 5000 mg, Formulation 2) |
| Time to Maximum Concentration (Tmax) | ~85 days | ~12 weeks | ~10 weeks |
| Maximum Concentration (Cmax) | 67.3 ng/mL (median) | 247.0 ng/mL (median) | 336.0 ng/mL (median) |
| Trough Concentration (Ctrough) | 23.4 ng/mL (median at Week 26) | 57.0 ng/mL (median at Week 52) | 65.5 ng/mL (median at Week 52) |
| Apparent Half-life (t1/2) | 8-12 weeks | Not reported | Not reported |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of long-acting injectable this compound formulations, based on publicly available information and standard pharmaceutical practices.
Protocol 1: Preparation of a this compound Subcutaneous Injection (Illustrative Example)
This protocol describes a lab-scale preparation of a solution-based long-acting injectable formulation similar to the commercial product.
Materials:
-
This compound sodium
-
Polyethylene Glycol (PEG) 300, sterile
-
Water for Injection (WFI), sterile
-
Sterile vials and stoppers
-
Aseptic processing environment (e.g., laminar flow hood)
-
Magnetic stirrer and stir bars
-
Sterile filters (0.22 µm)
Procedure:
-
In an aseptic environment, weigh the required amount of PEG 300 into a sterile vessel.
-
Slowly add the required amount of WFI to the PEG 300 while stirring continuously to form a homogenous vehicle.
-
Gradually add the accurately weighed this compound sodium to the vehicle with continuous stirring until completely dissolved.
-
Visually inspect the solution for any particulate matter.
-
Sterile filter the final solution through a 0.22 µm filter into a sterile receiving vessel.
-
Aseptically fill the solution into sterile vials and apply sterile stoppers.
Protocol 2: In Vitro Release Testing of a Long-Acting Injectable Formulation
This protocol outlines a general method for assessing the in vitro release profile of a long-acting injectable formulation. The specific conditions would need to be optimized for each formulation.
Apparatus:
-
USP Apparatus 4 (Flow-Through Cell) or USP Apparatus 2 (Paddle) with enhancer cells.
-
HPLC system with a suitable column (e.g., C18) and detector.
Reagents:
-
Release medium: A buffered solution with a surfactant (e.g., polysorbate 80) to ensure sink conditions. The pH should be physiologically relevant (e.g., pH 7.4).
-
This compound reference standard.
Procedure:
-
Prepare the release medium and degas it.
-
Set up the dissolution apparatus at the desired temperature (e.g., 37°C) and flow rate (for Apparatus 4) or paddle speed (for Apparatus 2).
-
Accurately introduce a known amount of the this compound injectable formulation into the dissolution cell.
-
At predetermined time points, collect samples of the release medium.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Protocol 3: HPLC-Based Quantification of this compound in a Formulation
This protocol provides a general method for the quantification of this compound in a pharmaceutical formulation using reverse-phase HPLC.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately dilute the this compound formulation with the mobile phase or a suitable diluent to fall within the concentration range of the calibration curve.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the injection volume (e.g., 10 µL).
-
Set the detection wavelength (e.g., 269 nm).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Administration and Dosing
The administration of long-acting this compound requires an initial loading phase to rapidly achieve therapeutic concentrations, followed by maintenance doses.
Table 4: Dosing Regimen for this compound Subcutaneous Injection (for HIV Treatment)
| Phase | Day 1 | Day 2 | Day 8 | Day 15 | Maintenance |
| Option 1 | 600 mg oral (2 x 300 mg tablets) + 927 mg SC injection (2 x 1.5 mL) | 600 mg oral (2 x 300 mg tablets) | - | - | 927 mg SC injection every 6 months (26 weeks) ± 2 weeks from the last injection. |
| Option 2 | 600 mg oral (2 x 300 mg tablets) | 600 mg oral (2 x 300 mg tablets) | 300 mg oral | 927 mg SC injection (2 x 1.5 mL) | 927 mg SC injection every 6 months (26 weeks) ± 2 weeks from the last injection. |
Sources:[14]
Administration of Subcutaneous Injection:
-
Administered by a healthcare professional into the abdomen.[6]
-
Two 1.5 mL injections are given consecutively.
-
Injection site reactions, such as pain, swelling, and nodules, are common side effects.[7]
Stability and Storage
Proper storage is crucial to maintain the integrity of the formulation.
-
Vials: Store at room temperature (20°C to 25°C; 68°F to 77°F).[4]
-
Protection from Light: Keep vials in the original carton until use.[4]
-
After Drawing into Syringe: Administer as soon as possible, and discard if not used within 4 hours.[4]
Conclusion
The development of long-acting injectable formulations of this compound represents a significant advancement in HIV therapy, offering the potential for improved adherence and convenience. The subcutaneous formulation provides sustained drug exposure for six months, and an investigational once-yearly intramuscular formulation may further enhance these benefits. The protocols and data presented here provide a foundational understanding for researchers and drug development professionals working on long-acting injectable technologies. Further research and development in this area are crucial for optimizing patient care and continuing the progress toward ending the HIV epidemic.
References
- 1. gilead.com [gilead.com]
- 2. LAPaL [lapal.medicinespatentpool.org]
- 3. Application of Reversed-Phase HPLC Method for the Simultaneous Determination of this compound and Bictegravir in Tablets Dosage Form – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. Box 1, Dosing, Preparation, and Administration of Subcutaneous this compound as Pre-Exposure Prophylaxis [a] - Interim Guideline on the Use of Twice-Yearly this compound for HIV Prevention - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. The science behind this compound - the long-acting HIV-prevention injection [fastcompany.co.za]
- 7. prepwatch.org [prepwatch.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying this compound plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Once-yearly PrEP moves closer: experimental this compound formulations show promise | aidsmap [aidsmap.com]
- 11. researchgate.net [researchgate.net]
- 12. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]
- 13. SUNLENCA® (this compound) Dosing and Administration | HCP Site [sunlencahcp.com]
- 14. This compound: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hivguidelines.org [hivguidelines.org]
Application Notes and Protocols for Lenacapavir Therapy Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the required laboratory monitoring for patients undergoing therapy with lenacapavir, a first-in-class HIV-1 capsid inhibitor. The following sections detail the necessary laboratory assessments, their recommended frequencies, and the underlying experimental protocols to ensure patient safety and therapeutic efficacy.
Introduction to this compound and Monitoring Rationale
This compound is a potent, long-acting antiretroviral medication indicated for the treatment of multi-drug resistant HIV-1 infection in heavily treatment-experienced adults.[1][2][3][4] Its unique mechanism of action, targeting the HIV-1 capsid at multiple stages of the viral lifecycle, necessitates a tailored laboratory monitoring strategy.[1][2][3][4][5] Monitoring is crucial for assessing treatment response, identifying potential adverse effects, and managing drug-drug interactions.
Required Laboratory Monitoring
A summary of the essential laboratory tests and their recommended monitoring schedule for patients on this compound therapy is presented in the table below.
| Laboratory Test | Baseline (Prior to Initiation) | Initiation Phase (Oral Lead-in) | Maintenance Phase (Injectable) | Rationale |
| HIV-1 Genotypic Resistance Testing | Yes | - | As clinically indicated | To confirm susceptibility to this compound and select an effective background regimen.[6] |
| Plasma HIV-1 RNA (Viral Load) | Yes | Every 4-6 weeks until undetectable | Every 6 months | To assess virologic response to therapy.[6] |
| CD4+ T-cell Count | Yes | - | Every 6-12 months | To monitor immune reconstitution.[6] |
| Complete Blood Count (CBC) with Differential | Yes | - | Annually | To assess for hematologic abnormalities.[6] |
| Serum Chemistry Panel (including electrolytes, BUN, creatinine) | Yes | - | Annually | To monitor renal function.[6] |
| Liver Function Tests (ALT, AST, Bilirubin) | Yes | - | Annually | To monitor hepatic function.[6] |
| Hepatitis B Virus (HBV) Serology (HBsAg, anti-HBs, anti-HBc) | Yes | - | - | To screen for co-infection, as some background antiretrovirals are active against HBV. |
| Hepatitis C Virus (HCV) Antibody | Yes | - | - | To screen for co-infection. |
| Pregnancy Test | Yes (for individuals of childbearing potential) | - | Prior to each injection | To rule out pregnancy before administering the long-acting injection. |
| Therapeutic Drug Monitoring (TDM) | - | - | As clinically indicated | For certain co-administered drugs that are sensitive CYP3A4 substrates (e.g., immunosuppressants).[7] |
Experimental Protocols
Detailed methodologies for key laboratory experiments are outlined below.
Plasma HIV-1 RNA Quantification (Viral Load)
-
Principle: Real-time reverse transcription polymerase chain reaction (RT-PCR) is the standard method for quantifying HIV-1 RNA in plasma. This assay involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence within the HIV-1 genome.
-
Methodology:
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood sample to separate plasma. Plasma should be stored at -80°C if not processed immediately.
-
RNA Extraction: Isolate viral RNA from plasma using a commercially available kit (e.g., QIAGEN QIAamp Viral RNA Mini Kit).
-
RT-PCR: Perform one-step or two-step real-time RT-PCR using a validated commercial assay (e.g., Abbott RealTime HIV-1, Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test). The reaction mixture typically includes reverse transcriptase, DNA polymerase, primers, and a fluorescently labeled probe specific to the HIV-1 target sequence.
-
Quantification: The amount of amplified DNA is measured in real-time by detecting the fluorescence signal. A standard curve is used to determine the initial quantity of HIV-1 RNA in the sample, reported as copies/mL.
-
HIV-1 Genotypic Resistance Testing
-
Principle: Genotypic resistance testing involves sequencing the HIV-1 pol gene, which encodes the protease, reverse transcriptase, and integrase enzymes, to identify mutations associated with resistance to antiretroviral drugs. For this compound, sequencing of the capsid (CA) region of the gag gene is necessary.
-
Methodology:
-
Sample Preparation: Follow the same sample collection and plasma separation steps as for viral load testing.
-
RNA Extraction and RT-PCR: Extract viral RNA and perform RT-PCR to amplify the target gene regions (pol and gag).
-
DNA Sequencing: Sequence the amplified DNA product using Sanger sequencing or next-generation sequencing (NGS) methods.
-
Data Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations. The clinical significance of identified mutations is determined by referencing a genotypic resistance interpretation algorithm (e.g., Stanford University HIV Drug Resistance Database).
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.
Laboratory Monitoring Workflow
Caption: Clinical workflow for monitoring patients on this compound therapy.
Management of Drug-Drug Interactions
These notes are intended to provide guidance for laboratory monitoring of this compound therapy. Clinical judgment and adherence to the most current prescribing information are paramount in patient management.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. droracle.ai [droracle.ai]
- 7. tandfonline.com [tandfonline.com]
- 8. Drug-Drug Interactions: Capsid Inhibitors and Other Drugs | NIH [clinicalinfo.hiv.gov]
- 9. hivguidelines.org [hivguidelines.org]
Troubleshooting & Optimization
Technical Support Center: Identifying and Characterizing Lenacapavir Resistance Mutations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments to identify and characterize lenacapavir resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to resistance?
This compound is a first-in-class inhibitor of the HIV-1 capsid protein (CA).[1][2] It disrupts multiple stages of the viral lifecycle, including capsid-mediated nuclear import of viral DNA, virus assembly and release, and the formation of the capsid core.[1][2] Resistance to this compound emerges through mutations in the HIV-1 capsid gene, which alter the drug's binding site on the capsid protein, thereby reducing its efficacy.[3]
Q2: What are the primary resistance mutations associated with this compound?
Several key resistance-associated mutations (RAMs) have been identified through in vitro selection and in clinical trials. The most common and significant mutations include M66I, Q67H, and N74D in the HIV-1 capsid protein.[1][3][4] Other mutations observed include L56I, K70N/H/R, N74S, and T107N.[4][5][6]
Q3: How is this compound resistance measured in the laboratory?
This compound resistance is primarily measured using two types of assays:
-
Phenotypic Assays: These assays directly measure the susceptibility of the virus to the drug. A common method is the single-cycle infectivity assay, often using cell lines like TZM-bl that express a reporter gene (e.g., luciferase) upon viral infection.[7][8][9] The concentration of this compound required to inhibit viral replication by 50% (EC50) is determined for the mutant virus and compared to a wild-type virus. The result is expressed as a "fold change" in resistance.
-
Genotypic Assays: These assays involve sequencing the HIV-1 capsid gene to identify known resistance mutations.[10][11][12] This method is rapid and can be performed on clinical samples.[11][12]
Q4: What is the clinical significance of different this compound resistance mutations?
The clinical significance of a resistance mutation is determined by the level of resistance it confers (fold change) and its impact on viral fitness (replication capacity). For example, the M66I mutation is associated with a greater than 1000-fold reduction in this compound susceptibility but also significantly impairs the virus's ability to replicate.[1] In contrast, the Q67H mutation confers a more moderate level of resistance (around 5-fold) with a smaller impact on viral fitness.[4]
Q5: Can this compound resistance be overcome?
The emergence of this compound resistance is a concern, particularly in the context of functional monotherapy.[5][6] However, since this compound has a unique mechanism of action, there is no cross-resistance with other existing classes of antiretroviral drugs.[1] Therefore, in cases of this compound resistance, an optimized background regimen with other active antiretrovirals is crucial for treatment success.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in phenotypic assays.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Ensure consistent cell passage number and health. Regularly test for mycoplasma contamination. Use a standardized cell seeding density. |
| Virus stock inconsistency | Prepare and titer large batches of virus stocks. Aliquot and store at -80°C to avoid multiple freeze-thaw cycles. Re-titer an aliquot each time a new batch is used. |
| Reagent degradation | Prepare fresh drug dilutions for each experiment. Ensure proper storage of all reagents according to the manufacturer's instructions. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, virus, and drug solutions. |
Problem 2: Failure to amplify the HIV-1 capsid gene for genotypic analysis.
| Possible Cause | Troubleshooting Step |
| Low viral load in the sample | Genotypic assays require a minimum viral load, typically >500-1000 copies/mL.[13] Confirm the viral load of the sample before proceeding. |
| RNA degradation | Ensure proper sample collection and storage (plasma frozen at -80°C) to maintain RNA integrity. |
| Primer mismatch | HIV-1 is genetically diverse. If using standard primers, they may not be optimal for all subtypes. Consider using a set of primers designed to amplify a broad range of subtypes or design new primers based on known sequences. |
| PCR inhibition | Plasma samples can contain PCR inhibitors. Ensure the RNA extraction method effectively removes these inhibitors. |
Problem 3: Discrepancy between genotypic and phenotypic results.
| Possible Cause | Troubleshooting Step |
| Presence of minor resistant variants | Standard Sanger sequencing may not detect resistant variants that are present at a low frequency (<20%) in the viral population. Next-generation sequencing (NGS) can provide a more sensitive and quantitative analysis of viral variants. |
| Complex mutational patterns | The phenotypic effect of multiple mutations cannot always be predicted from the genotype alone. Some mutations may have synergistic or antagonistic effects on resistance. |
| Novel mutations | A novel mutation may be present that is not yet characterized in resistance databases. In this case, a phenotypic assay is essential to determine its impact on drug susceptibility. |
Data Presentation
Table 1: Summary of Key this compound Resistance Mutations
| Mutation | Fold Change in this compound EC50 (Approximate) | Impact on Viral Replication Capacity (Fitness) |
| L56I | 204 | Reduced (9% of wild-type)[1] |
| M66I | >1000 | Severely Reduced (1-5% of wild-type)[1] |
| Q67H | ~5 | Moderately Reduced (58% of wild-type)[4] |
| K70N | - | Reduced |
| N74D | ~10 | Moderately Reduced[6] |
| N74S | - | Reduced |
| T107N | - | Reduced |
Note: Fold change values can vary depending on the specific assay and cell type used. Data on the impact on viral fitness is often qualitative and comparative to wild-type virus.
Experimental Protocols
Phenotypic Susceptibility Testing: Single-Cycle HIV-1 Infectivity Assay using TZM-bl Reporter Cells
This protocol describes a method to determine the phenotypic susceptibility of HIV-1 variants to this compound.
Methodology:
-
Cell Preparation:
-
Culture TZM-bl cells (available from the NIH AIDS Reagent Program) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
One day prior to infection, seed the TZM-bl cells in a 96-well plate at a density of 2 x 10^4 cells per well.[7]
-
-
Drug and Virus Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.
-
Prepare virus stocks (both wild-type and mutant) and determine the tissue culture infectious dose 50 (TCID50). Dilute the virus stock to a concentration that will yield a reproducible signal in the linear range of the assay.
-
-
Infection:
-
Add the serially diluted this compound to the wells containing the TZM-bl cells.
-
Immediately add the diluted virus to the wells.
-
Include control wells with cells and virus but no drug (virus control) and cells only (background control).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[7]
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer, according to the manufacturer's instructions.[7]
-
-
Data Analysis:
-
Subtract the background luciferase readings from all wells.
-
Normalize the data to the virus control (100% infection).
-
Plot the percentage of infection against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.
-
The fold change in resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.
-
Genotypic Resistance Testing: HIV-1 Capsid Gene Sequencing
This protocol outlines the general steps for sequencing the HIV-1 capsid gene from plasma samples.
Methodology:
-
RNA Extraction:
-
Extract viral RNA from patient plasma samples using a commercial viral RNA extraction kit.
-
-
Reverse Transcription and PCR Amplification:
-
Perform a reverse transcription reaction to convert the viral RNA into complementary DNA (cDNA).
-
Amplify the capsid-coding region of the gag gene using nested PCR with primers specific for this region.[10] The use of nested PCR increases the sensitivity and specificity of the amplification.
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers, dNTPs, and other reaction components that could interfere with sequencing. This can be done using a commercial PCR purification kit.
-
-
Sequencing:
-
Sequence the purified PCR product using Sanger sequencing or next-generation sequencing (NGS) methods.
-
-
Sequence Analysis:
-
Assemble and edit the raw sequence data to obtain a consensus sequence for the capsid gene.
-
Align the patient-derived sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations.
-
Compare the identified mutations to a database of known this compound resistance mutations (e.g., the Stanford University HIV Drug Resistance Database).
-
Mandatory Visualizations
Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.
Caption: Workflow for phenotypic susceptibility testing of this compound.
Caption: Workflow for genotypic resistance testing of the HIV-1 capsid gene.
References
- 1. This compound-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of HIV-1 capsid polymorphisms on viral infectivity and susceptibility to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR this compound [natap.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-house NGS-Based HIV Genotyping protocol v.01 [protocols.io]
- 11. Rapid HIV-1 genotyping assay for the detection of capsid mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
Technical Support Center: Optimizing Lenacapavir Dosing for In Vivo Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing lenacapavir dosing regimens for in vivo research. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2] It disrupts multiple essential steps in the viral lifecycle, including capsid-mediated nuclear uptake of proviral DNA, virus assembly and release, and the formation of the capsid core.[1][2][3][4] By binding to the interface between capsid subunits, this compound can both over-stabilize the capsid, leading to premature breakage, and interfere with capsid construction, resulting in deformed capsids that cannot protect the viral genome.[1][5]
Q2: What are the key pharmacokinetic properties of this compound to consider for in vivo studies?
A2: this compound exhibits a long half-life, which is a key feature for its development as a long-acting injectable.[2][6] Following subcutaneous administration, it demonstrates sustained plasma exposure.[6][7] The pharmacokinetics can be dose-proportional depending on the formulation and dose range.[2][8] It is highly protein-bound and has low systemic clearance.[6][9] Notably, the half-life in macaques is shorter than in humans.[10]
Q3: What formulations of this compound are suitable for animal studies?
A3: For research purposes, this compound has been formulated in various ways. One common vehicle for subcutaneous injection in macaques consists of polyethylene glycol 300, water, ethanol, poloxamer 188, and sodium hydroxide.[10] Aqueous suspensions with poloxamer 188 have also been used in rats and dogs.[6] For in vitro assays, this compound is often dissolved in DMSO.[10]
Q4: How should I determine the appropriate dose of this compound for my animal model?
A4: Dose selection will depend on the animal model, the desired plasma concentration, and the specific research question. Reviewing existing literature for similar studies is a good starting point. Dose-ranging studies in your chosen species are recommended to establish the pharmacokinetic and pharmacodynamic profile. For instance, studies in macaques have explored doses ranging from 5 mg/kg to 75 mg/kg for pre-exposure prophylaxis (PrEP) models.[10]
Troubleshooting Guide
Issue 1: Suboptimal or variable drug exposure in plasma.
-
Possible Cause: Improper formulation or administration technique.
-
Troubleshooting Steps:
-
Ensure the formulation is homogenous and the drug is fully dissolved or suspended. For suspensions, ensure proper mixing before each administration.
-
Verify the accuracy of the injection volume and technique. For subcutaneous injections, ensure the dose is delivered into the subcutaneous space and not intradermally or intramuscularly.
-
Consider the injection site, as this can influence absorption. The scapular region has been used in macaques.[10]
-
-
-
Possible Cause: "Flip-flop" pharmacokinetics.
-
Troubleshooting Steps:
-
Be aware that with sustained-release formulations, the absorption rate can be slower than the elimination rate ("flip-flop" kinetics), which can affect the interpretation of pharmacokinetic parameters like the apparent half-life.[6][7]
-
Conduct serial blood sampling to accurately characterize the full pharmacokinetic profile, including the absorption and elimination phases.
-
-
Issue 2: Lack of efficacy despite detectable drug levels.
-
Possible Cause: Emergence of drug resistance.
-
Troubleshooting Steps:
-
If possible, perform genotypic analysis of the virus from breakthrough infections to identify potential resistance-associated mutations in the capsid gene. The Q67H mutation has been observed to emerge at lower this compound exposures.[11]
-
Ensure that plasma concentrations are maintained above the protein-adjusted EC95 for the virus strain being used.
-
-
-
Possible Cause: Differences in potency against the specific viral strain.
Issue 3: Injection site reactions.
-
Possible Cause: Formulation components or high injection volume.
-
Troubleshooting Steps:
-
Monitor injection sites daily for signs of inflammation, swelling, or other reactions. In macaque studies, injections were generally well-tolerated.[10]
-
If reactions occur, consider optimizing the formulation by adjusting excipients or reducing the injection volume by splitting the dose into multiple sites.
-
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetics Following Subcutaneous Administration in Animal Models
| Species | Dose Range | Key Pharmacokinetic Parameters | Reference |
| Rat | 10 mg/kg | Sustained release with measurable concentrations for at least 90 days. | [7][14] |
| Dog | 3-100 mg/kg | Sustained release with measurable concentrations for at least 30 days. Apparent t1/2 ranged from 2.8 to 21.9 days. | [6][7] |
| Macaque | 5-75 mg/kg | Dose-proportional increases in plasma levels. Shorter half-life than in humans. | [10] |
| Macaque | 15 mg/kg & 50 mg/kg | Mean drug levels maintained above paEC95 for ~4.8 and ~6.6 months, respectively, after the second dose. | [15] |
Table 2: Example Dosing Regimens from Preclinical Efficacy Studies
| Animal Model | Study Type | Dosing Regimen | Outcome | Reference |
| Macaque | SHIV Rectal Challenge | Single subcutaneous injection of 5, 10, 20, 50, or 75 mg/kg. | Majority of animals were protected from infection when challenged 7 weeks after dosing. | [10][16] |
| Macaque | stHIV-A19 IV Challenge | Single subcutaneous injection of 25 mg/kg. | All treated animals were protected from infection when challenged 30 days after dosing. | [15][17] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Subcutaneous this compound in Macaques
-
Animal Model: Rhesus or pigtail macaques.
-
Formulation Preparation: Prepare this compound in a vehicle suitable for subcutaneous injection (e.g., 58.03% polyethylene glycol 300, 27.1% water, 6.78% ethanol, 6.61% poloxamer 188, 1.48% sodium hydroxide) at a stock concentration of 300 mg/mL.[10]
-
Dosing: Administer a single subcutaneous injection of the desired dose (e.g., 5-75 mg/kg) in the scapular region.[10] Ensure the injection volume does not exceed 2 mL per site.[10]
-
Blood Sampling: Collect whole blood samples (e.g., in EDTA tubes) at predetermined time points (e.g., pre-dose, and at various time points post-dose such as 1, 3, 7, 14, 28, 56, and 84 days) to characterize the pharmacokinetic profile.
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and apparent half-life using non-compartmental analysis.
Visualizations
Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.
Caption: General experimental workflow for a preclinical this compound efficacy study.
Caption: Logical workflow for troubleshooting suboptimal this compound efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. This compound: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Long-acting this compound acts as an effective preexposure prophylaxis in a rectal SHIV challenge macaque model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hivglasgow.org [hivglasgow.org]
- 12. CROI 2023: Other this compound studies – experienced and naive updates, the dosing window, HIV-2 and PrEP | HIV i-Base [i-base.info]
- 13. Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eatg.org [eatg.org]
- 16. This compound 5 PrEP Global Studies [natap.org]
- 17. Long-acting this compound protects macaques against intravenous challenge with simian-tropic HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lenacapavir Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in cell-based assays involving the first-in-class HIV-1 capsid inhibitor, lenacapavir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, long-acting antiretroviral medication that functions as an HIV-1 capsid inhibitor.[1][2][3] Its unique mechanism of action involves binding directly to the viral capsid protein (p24), interfering with multiple essential stages of the HIV-1 replication cycle.[2][3][4] These stages include:
-
Nuclear Import: It over-stabilizes the capsid, preventing the proper release of viral contents and blocking the transport of the viral pre-integration complex into the host cell nucleus.[1][2][5]
-
Virus Assembly and Release: It interferes with the formation of new, functional capsid proteins.[3][6]
-
Capsid Core Formation: It disrupts the normal rate of capsid subunit association, leading to the creation of irregularly shaped and non-infectious virions.[3][4]
Q2: What are the common cell-based assays used to evaluate this compound's activity?
A2: The most common assays are single-cycle infectivity assays. These typically involve using engineered HIV-1 vectors that express a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) upon successful infection of a target cell line (e.g., MT-4, TZM-bl, or HEK293T). The potency of this compound is determined by measuring the reduction in reporter gene expression in the presence of the drug, from which an EC50 value (the concentration of drug that inhibits 50% of viral activity) is calculated.
Q3: What are the primary sources of variability in these assays?
A3: Variability in antiviral assays can stem from multiple factors related to reagents, protocols, and the virus-drug-cell system itself.[7][8] Key sources include:
-
Cell Health and Passage Number: Inconsistent cell density, viability, or using cells at a high passage number can significantly alter infectivity and drug response.
-
Virus Stock Quality: Variations in viral titer, infectivity, and the presence of defective viral particles between different virus preparations can lead to inconsistent results.
-
Reagent Consistency: Differences in serum lots, media composition, and pipette calibration can introduce significant error.
-
Assay Protocol Execution: Minor deviations in incubation times, cell seeding densities, and reagent addition can cause well-to-well or plate-to-plate variability.[9]
-
Drug-Protein Interactions: this compound is highly protein-bound. Variations in the protein concentration of the culture medium (e.g., fetal bovine serum) can alter the free drug concentration and impact apparent potency.
-
Natural Viral Polymorphisms: While the HIV-1 capsid is highly conserved, natural polymorphisms exist, some of which may have a minor impact on this compound susceptibility.[10][11]
Troubleshooting Guides
This section addresses specific problems users may encounter.
Issue 1: High Well-to-Well or Plate-to-Plate Variability in EC50 Values
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Use calibrated multichannel pipettes and verify uniform cell distribution across the plate by microscopy. |
| Edge Effects | Evaporation from wells on the outer edges of a plate can concentrate reagents. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data. Ensure proper humidification in the incubator. |
| Inaccurate Drug Dilutions | Prepare serial dilutions fresh for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. Perform dilutions in a sufficient volume to minimize pipetting errors. |
| Variable Virus Input | Thaw viral stocks rapidly and keep on ice. Mix the diluted virus suspension gently but thoroughly before adding to the cells. Ensure the same amount of infectious virus (MOI - Multiplicity of Infection) is added to each well. |
Issue 2: Low or No Viral Infectivity in Control Wells
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Virus Stock Quality | Titer your viral stock before each experiment using a standardized method (e.g., TCID50 or a reporter-based assay) to confirm its infectivity. Store viral stocks in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Health | Use cells that are in the logarithmic growth phase and have been passaged a limited number of times. Regularly check for mycoplasma contamination. Ensure cell viability is >95% at the time of infection. |
| Incorrect MOI | The Multiplicity of Infection (MOI) may be too low for the target cell line. Perform a titration experiment to determine the optimal MOI that yields a robust signal without causing cytotoxicity. |
| Presence of Inhibitors | Ensure that reagents, such as the serum or media, are not contaminated with any inhibitory substances. Test new lots of serum for their ability to support robust viral infection. |
Issue 3: Unexpected Shifts in this compound Potency (EC50)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Serum Protein Binding | This compound's potency is highly dependent on the free drug concentration. The percentage of serum (e.g., FBS) in the assay medium directly impacts this. Standardize the serum concentration across all experiments and use the same lot of serum for a given set of studies. |
| Drug Adsorption to Plastics | This compound can be "sticky." To minimize loss, use low-protein-binding plates and pipette tips. Include a pre-incubation step of the drug in the assay plate before adding cells and virus. |
| Emergence of Resistance | If culturing virus over time, resistance mutations like Q67H can emerge, leading to a significant decrease in susceptibility.[12] If resistance is suspected, sequence the viral capsid gene. |
| Cell Line Differences | Different cell lines can express varying levels of host factors that interact with the HIV-1 capsid, such as CPSF6 and Nup153.[1][13] These differences can subtly alter this compound's apparent potency. Be consistent with the cell line used. |
Experimental Protocols & Visualizations
Protocol: Single-Cycle HIV-1 Infectivity Assay
This protocol outlines a standard method for determining the EC50 of this compound using a luciferase-based reporter virus.
Materials:
-
Target cells (e.g., TZM-bl)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
HIV-1 reporter virus (e.g., HIV-1 NL4-3.Luc.R-E-)
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Methodology:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Dilution: Prepare a serial dilution of this compound in growth medium. Start with a high concentration (e.g., 10 nM) and perform 1:3 or 1:5 dilutions. Include a "no drug" (virus only) control.
-
Treatment: Carefully remove the medium from the cells and add 50 µL of the diluted this compound solutions to the appropriate wells.
-
Infection: Add 50 µL of diluted HIV-1 reporter virus to each well to achieve a predetermined MOI that gives a signal of at least 100x the background. Also include "no virus" (cells only) control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Lysis and Readout: Remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis:
-
Subtract the average background signal (cells only) from all wells.
-
Normalize the data by expressing the signal in each well as a percentage of the "no drug" control.
-
Plot the percent inhibition versus the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gpnotebook.com [gpnotebook.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]
- 7. Sources of variability and accuracy of performance assessment in the clinical pharmacology quality assurance (CPQA) proficiency testing program for antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Contributing to Variability of Quantitative Viral PCR Results in Proficiency Testing Samples: a Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of HIV-1 capsid polymorphisms on viral infectivity and susceptibility to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 13. The effects of clinical HIV-1 mutations on this compound sensitivity and host protein binding to capsid - D-Scholarship@Pitt [d-scholarship.pitt.edu]
Technical Support Center: Overcoming Challenges in Subcutaneous Delivery of Lenacapavir
Welcome to the technical support center for the subcutaneous delivery of lenacapavir. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Formulation and Physicochemical Properties
Q1: What are the key physicochemical properties of this compound that influence its subcutaneous delivery?
This compound is a potent, first-in-class HIV-1 capsid inhibitor with low aqueous solubility and high lipophilicity (LogP of 6.4).[1][2] These properties are advantageous for developing a long-acting injectable formulation but also present challenges in achieving a stable and bioavailable subcutaneous depot. The low solubility allows for a slow release from the injection site, contributing to its extended half-life.[1][3]
Q2: What formulation strategies are used for subcutaneous this compound?
Due to its low aqueous solubility, this compound is formulated as an aqueous suspension for subcutaneous administration.[1][4] One formulation described in literature consists of amorphous this compound free acid at 100 or 200 mg/mL in normal saline with 2% poloxamer 188 as a surfactant.[1][4] A polyethylene glycol (PEG)/water solution has also been evaluated in nonclinical studies.[1][5]
Dosing and Administration
Q3: What is the rationale for the oral lead-in dosing before subcutaneous administration?
An oral lead-in is used to ensure therapeutic plasma concentrations of this compound are reached quickly, while the subcutaneous injection establishes the long-acting depot.[6][7] Subcutaneous this compound has a slow release from the injection site, with peak plasma concentrations occurring around 84 days post-dose.[3][6] The oral doses bridge this initial period to ensure continuous therapeutic coverage.
Q4: What is the recommended procedure for subcutaneous administration of this compound?
Proper administration is crucial to minimize injection site reactions. This compound should be administered subcutaneously in the abdomen.[8][9] Improper administration, such as intradermal injection, has been associated with serious injection site reactions, including necrosis and ulceration.[8][10] The approved dosing regimen consists of two 1.5 mL injections.[9][11]
Pharmacokinetics and Bioavailability
Q5: What is "flip-flop" kinetics and how does it apply to subcutaneous this compound?
"Flip-flop" kinetics occurs when the rate of drug absorption from the administration site is slower than the rate of its elimination from the body. This is characteristic of long-acting injectable formulations like this compound.[1][5] The slow release from the subcutaneous depot becomes the rate-limiting step in the drug's pharmacokinetic profile, leading to a prolonged apparent half-life. The subcutaneous half-life of this compound is approximately 8-12 weeks, compared to 10-12 days for the oral formulation.[6]
Q6: Does the injection site affect the pharmacokinetics of this compound?
Studies have investigated alternative injection sites to the abdomen to mitigate injection site reactions. A Phase 1 study in healthy participants showed that injections in the thigh, upper arm, or gluteus resulted in overlapping plasma exposures compared to the abdomen, suggesting these could be acceptable alternatives.[9][11][12]
Troubleshooting Guide
Injection Site Reactions (ISRs)
Problem: You are observing a high incidence of injection site reactions (ISRs) such as nodules, swelling, pain, or erythema in your study subjects.
Possible Causes and Solutions:
-
Improper Injection Technique: Intradermal or intramuscular injection can lead to more severe reactions.[8][10]
-
Troubleshooting Step: Ensure that personnel are thoroughly trained in subcutaneous injection techniques, specifically for this compound. The injection should be administered into the subcutaneous tissue of the abdomen.[8]
-
-
Formulation Issues: The physical properties of the suspension (e.g., particle size, viscosity) could contribute to local irritation.
-
High Injection Volume: The volume of the injection may be a contributing factor to discomfort and reactions.
Pharmacokinetic Variability
Problem: You are observing high inter-individual variability in the plasma concentrations of this compound.
Possible Causes and Solutions:
-
Injection Site Variability: Differences in the subcutaneous tissue at the injection site (e.g., adipose tissue thickness) can influence absorption.
-
Formation of the Depot: The efficiency of depot formation can vary.
-
Troubleshooting Step: In preclinical models, imaging techniques can be used to visualize the depot and understand its dissolution characteristics.
-
-
Metabolism: this compound is primarily metabolized by CYP3A4 and UGT1A1.[3]
-
Troubleshooting Step: Screen for co-medications that are strong inducers or inhibitors of these enzymes.[10]
-
Formulation Stability
Problem: You are encountering issues with the physical stability of the this compound suspension (e.g., aggregation, settling).
Possible Causes and Solutions:
-
Inadequate Surfactant Concentration: The concentration of the stabilizing agent (e.g., poloxamer 188) may be insufficient.
-
Storage Conditions: Improper storage temperature can affect the stability of the suspension.
-
Troubleshooting Step: Store the formulation according to the recommended guidelines and conduct stability studies at various temperatures.
-
-
Vial Compatibility: There have been historical concerns with the compatibility of this compound solution with borosilicate glass vials, which could lead to the formation of sub-visible glass particles.[13]
-
Troubleshooting Step: Ensure that the vials used are confirmed to be compatible with the this compound formulation.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration | Subcutaneous Administration |
| Bioavailability | ~6-10%[6] | Dose-proportional over 309-927 mg[6] |
| Time to Peak Concentration (Tmax) | ~4 hours[3] | ~84 days[3][6] |
| Half-life (t1/2) | 10-12 days[3][6] | 8-12 weeks[3][6] |
| Metabolism | CYP3A4, UGT1A1[3] | CYP3A4, UGT1A1[3] |
Table 2: Incidence of Common Injection Site Reactions (CAPELLA Trial, Week 52)
| Reaction | Incidence (%) |
| Swelling | 36%[10] |
| Pain | 31%[10] |
| Erythema (Redness) | 31%[10] |
| Nodule | 25%[10] |
| Induration (Hardening) | 15%[10] |
| Pruritus (Itching) | 6%[10] |
Note: Most injection site reactions were mild (Grade 1, 44%) or moderate (Grade 2, 17%).[10]
Experimental Protocols
Protocol 1: Evaluation of Injection Site Reactions in a Preclinical Model (e.g., Rabbit)
-
Animal Model: New Zealand White rabbits.
-
Formulation: this compound suspension at a clinically relevant concentration.
-
Administration:
-
Administer a single subcutaneous injection of the this compound formulation into the dorsal subcutaneous space.
-
Include a vehicle control group receiving the formulation without this compound.
-
-
Observation:
-
Visually inspect the injection sites daily for signs of erythema, edema, and other reactions.
-
Score the reactions based on a standardized scale (e.g., Draize scale).
-
Palpate the injection site to assess for the presence and size of any nodules or indurations.
-
-
Histopathology:
-
At predetermined time points (e.g., 7, 14, and 28 days post-injection), euthanize a subset of animals.
-
Excise the injection site and surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides for inflammation, necrosis, fibrosis, and other pathological changes.
-
Protocol 2: In Vitro Release Testing of a this compound Suspension
-
Apparatus: USP Apparatus 4 (Flow-Through Cell).
-
Release Medium: Phosphate-buffered saline (PBS) at pH 7.4 with a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) to ensure sink conditions.
-
Procedure:
-
Accurately weigh and place a sample of the this compound suspension into the flow-through cell.
-
Pump the release medium through the cell at a constant flow rate (e.g., 8 mL/min).
-
Collect samples of the eluate at predetermined time intervals.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Interpretation:
-
Plot the cumulative percentage of drug released versus time to generate a dissolution profile.
-
This profile can be used to assess the in vitro performance of the formulation and for quality control purposes.
-
Visualizations
Caption: this compound Subcutaneous Formulation Development Workflow.
Caption: Troubleshooting Logic for Injection Site Reactions (ISRs).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. For HCP's | Sunlenca® (this compound) Injection Site Reactions Overview [askgileadmedical.com]
- 9. academic.oup.com [academic.oup.com]
- 10. SUNLENCA® (this compound) Safety Profile | HCP Site [sunlencahcp.com]
- 11. 1542. Impact of Subcutaneous Administration Sites on the Clinical Pharmacokinetics of this compound, a Long-Acting HIV Capsid Inhibitor: Does Body Site Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics of Subcutaneous this compound: Impact of Administration Sites | CCO [clinicaloptions.com]
- 13. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Strategies to Improve the Oral Bioavailability of Capsid Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of capsid inhibitors.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My capsid inhibitor has very poor aqueous solubility, leading to minimal dissolution in simulated gastric fluids. What are my primary strategies?
A1: Poor aqueous solubility is a common challenge that severely limits oral absorption.[1] The primary goal is to increase the dissolution rate and concentration of the drug in the gastrointestinal (GI) fluid.[2]
-
Initial Approach: Physical Modifications
-
Particle Size Reduction: The first and most direct approach is to increase the drug's surface area.[3]
-
Micronization/Nanonization: Techniques like wet media milling or cryo-milling can reduce particle sizes to the micro- or nanometer range, significantly increasing the surface area available for dissolution.[2][4] Nanosuspensions, which are colloidal dispersions of drug particles, can be produced via these methods.[2]
-
-
Amorphous Solid Dispersions (ASDs): Convert the crystalline, low-energy form of your drug to a higher-energy amorphous state.
-
Method: This is typically achieved by dispersing the drug in a polymer matrix using techniques like spray drying or hot-melt extrusion (HME).[4][5]
-
Benefit: The amorphous form has a higher apparent solubility and can achieve a supersaturated concentration in the gut, which provides a greater driving force for absorption.[6]
-
Caution: Amorphous forms are inherently unstable and can recrystallize. Proper polymer selection is critical to maintain stability.[7]
-
-
-
Secondary Approach: Chemical Modifications
Q2: My formulation strategy has improved solubility, but in vitro permeability assays (e.g., Caco-2) indicate low membrane transport. What should I do next?
A2: If solubility is no longer the rate-limiting step, the focus must shift to enhancing permeation across the intestinal epithelium.[9] This is characteristic of drugs in BCS classes III and IV.[10][11]
-
Recommended Strategies:
-
Lipid-Based Formulations: These are highly effective for improving the absorption of lipophilic (fat-loving) drugs.
-
Types: Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and other lipid formulations can dissolve the drug and present it to the intestinal wall in a solubilized state.[3][6]
-
Mechanism: Upon gentle agitation in GI fluids, these systems form fine oil-in-water emulsions or microemulsions that can be more easily absorbed. They can also stimulate lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[6][9]
-
-
Prodrug Approach: This chemical modification strategy involves attaching a temporary chemical moiety (a "promoiety") to your capsid inhibitor.
-
Mechanism: The promoiety is designed to alter the drug's physicochemical properties, such as lipophilicity, to favor membrane transport.[12][13] Once absorbed into the bloodstream, endogenous enzymes cleave the promoiety to release the active parent drug.[12][14] This is a well-established strategy for improving the bioavailability of antiviral agents.[12]
-
-
Q3: Pharmacokinetic data from my animal studies show a low AUC and high clearance, suggesting significant first-pass metabolism. How can I mitigate this?
A3: High first-pass metabolism, where the drug is extensively metabolized by enzymes in the gut wall or liver (e.g., Cytochrome P450 enzymes), drastically reduces the amount of active drug reaching systemic circulation.[9][15]
-
Mitigation Strategies:
-
Inhibit Metabolic Enzymes: Co-administration with an inhibitor of the specific metabolizing enzyme (e.g., ritonavir for CYP3A4) can increase exposure. However, this can lead to complex drug-drug interactions.
-
Promote Lymphatic Uptake: As mentioned previously, lipid-based formulations can enhance transport via the lymphatic system.[6] Since the lymphatic system drains into the venous circulation while bypassing the liver, this route can protect the drug from extensive first-pass hepatic metabolism.
-
Prodrug Design: A prodrug can be designed to mask the specific site on the molecule that is susceptible to metabolic enzymes.[16][17] Once the prodrug is absorbed and distributed, it is converted to the active form.
-
Q4: How can I determine if my capsid inhibitor is a substrate for efflux pumps like P-glycoprotein (P-gp), and what can be done if it is?
A4: Efflux pumps, such as P-gp, are transporter proteins in the intestinal wall that actively pump drugs from inside the cells back into the GI lumen, reducing net absorption.[15]
-
Identification:
-
In Vitro Caco-2 Bidirectional Permeability Assay: This is the standard method. The assay measures the transport of your drug across a Caco-2 cell monolayer in both directions: apical (top) to basolateral (bottom) (A-to-B) and B-to-A.
-
Interpretation: An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indicator that your compound is a P-gp substrate.
-
Confirmation: The assay should be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or ketoconazole). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.
-
-
Solutions:
-
Formulation with Excipients: Some formulation excipients (e.g., certain surfactants and polymers used in SEDDS or ASDs) have been shown to inhibit P-gp, thereby increasing drug absorption.
-
Prodrug Approach: Designing a prodrug that is not a substrate for the efflux pump can be an effective strategy. The parent drug is released only after the molecule has been successfully absorbed.[12]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the oral bioavailability of small molecule capsid inhibitors? The oral bioavailability of capsid inhibitors, like many small molecule drugs, is primarily limited by a combination of factors including: poor aqueous solubility and slow dissolution rate, low permeability across the intestinal membrane, degradation by the harsh acidic and enzymatic environment of the GI tract, extensive first-pass metabolism in the liver, and susceptibility to efflux mechanisms by transporters like P-glycoprotein.[2][18]
Q2: What is the difference between SEDDS/SMEDDS and a conventional lipid solution? A conventional lipid solution is simply the drug dissolved in oil. In contrast, SEDDS and SMEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents.[6] Their key advantage is the ability to spontaneously form fine oil-in-water emulsions (SEDDS) or microemulsions (SMEDDS) upon gentle agitation with aqueous fluids in the GI tract. This creates a much larger surface area for drug release and absorption compared to a simple oil solution.[3]
Q3: When is a prodrug strategy more appropriate than a formulation-based approach? A prodrug strategy is often considered when the intrinsic properties of the molecule are the primary barrier. For example, if the molecule has very low permeability that cannot be overcome by formulation, or if it has a specific metabolic liability that is difficult to block, a chemical modification is necessary.[13][14] Formulation approaches are typically preferred when the main challenge is solubility or dissolution, as they do not involve creating a new molecular entity, which simplifies the regulatory pathway.[3][7]
Q4: What are the key pharmacokinetic (PK) parameters to measure when evaluating oral bioavailability? The key PK parameters, typically measured from the plasma concentration-time profile of a drug after oral administration, are:
-
Cmax: The maximum observed plasma concentration of the drug.[15]
-
Tmax: The time at which Cmax is reached.[15]
-
AUC (Area Under the Curve): The total exposure to the drug over time.[15]
-
Absolute Bioavailability (F%): This is the most critical parameter. It is the fraction of the orally administered dose that reaches systemic circulation compared to the dose administered intravenously (IV). It is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Section 3: Data on Bioavailability Enhancement Strategies
The following table summarizes quantitative data from studies where formulation strategies successfully improved the bioavailability or related parameters of antiviral and other relevant compounds.
| Strategy | Compound Class/Example | Key Finding | Result | Citation |
| Nanocrystalline Formulation | KRAS G12C Inhibitor (Sotorasib) | In vivo PK study in animals showed superior systemic exposure from the nanosuspension. | Significant increase in Cmax (3529 ± 564.57 ng/mL) compared to the physical mixture. | [19] |
| Self-Double Nanoemulsifying System (SDNE-WDS) | Antiviral (Zanamivir) | In vitro permeability assay showed significantly increased apparent permeability (Papp). | Papp values increased to 5.14 × 10⁻⁶ and 9.63 × 10⁻⁶ cm/s for two formulations. | [11] |
| Nanoparticle Encapsulation | Antiviral (Emtricitabine, FTC) | FTC encapsulated in PLGA nanoparticles demonstrated improved bioavailability. | Resulted in a significantly lower inhibitory concentration (IC50) compared to the free drug. | [20] |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This protocol provides a general workflow to assess the intestinal permeability of a compound and determine if it is a P-gp substrate.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of each cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Compound Preparation: Prepare a solution of the test compound (e.g., your capsid inhibitor) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (A-to-B):
-
Add the compound solution to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the B side at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer. Also, take a sample from the A side at the beginning and end.
-
-
Permeability Measurement (B-to-A):
-
Repeat the process in the reverse direction, adding the compound to the B side and sampling from the A side.
-
-
(Optional) P-gp Inhibition: Repeat the A-to-B and B-to-A experiments in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Sample Analysis: Quantify the concentration of your compound in all samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (Papp B-A / Papp A-B) will indicate if the compound is a substrate for efflux pumps.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a typical procedure for determining the oral bioavailability of a compound in rats.
-
Animal Acclimation: Acclimate male Sprague-Dawley or Wistar rats for at least one week. Fast the animals overnight before dosing but allow free access to water.
-
Group Allocation: Divide the animals into two groups: Intravenous (IV) administration and Oral (PO) administration.
-
Dosing Formulation: Prepare the dosing formulations. For the IV group, the compound should be dissolved in a suitable vehicle (e.g., saline with a co-solvent). For the PO group, the compound can be formulated as a suspension, solution, or in the specific enabling formulation being tested.
-
Administration:
-
IV Group: Administer the compound via tail vein injection at a specific dose (e.g., 1-2 mg/kg).
-
PO Group: Administer the compound via oral gavage at a higher dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from a cannulated vessel (e.g., jugular vein) or via tail snip at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[21]
-
Plasma Processing: Process the blood samples immediately to separate the plasma by centrifugation. Store the plasma at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters (Cmax, Tmax, AUC) for both IV and PO groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula provided in the FAQ section.
Section 5: Visual Guides and Workflows
The following diagrams illustrate key workflows and mechanisms described in this guide.
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Mechanism of a SMEDDS formulation enhancing absorption.
Caption: The prodrug strategy for improving drug delivery.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. Science-Based Technology Selection & Formulation Development for Oral Bioavailability Enhancement [drug-dev.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards Effective Antiviral Oral Therapy: Development of a Novel Self-Double Emulsifying Drug Delivery System for Improved Zanamivir Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 20. Nanoparticle-Based Immunoengineered Approaches for Combating HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
ensuring the stability and solubility of lenacapavir in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability and solubility of lenacapavir in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lipophilic molecule with low aqueous solubility. It is classified as practically insoluble in water.[1][2][3][4][5] Therefore, organic solvents or specific formulation strategies are required to achieve desired concentrations for in vitro and in vivo experiments.
Q2: Which solvents are recommended for dissolving this compound in a laboratory setting?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound, with a high solubility of up to 200 mg/mL, though ultrasonication may be necessary to achieve complete dissolution.[6][] For further dilutions into aqueous media for cell-based assays, it is crucial to keep the final DMSO concentration low to avoid solvent-induced toxicity.
Q3: How should I store this compound solutions to ensure stability?
A3: this compound solutions for injection should be stored at 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[8][9] It is critical to protect this compound solutions from light as the compound is photosensitive.[8][10] For long-term storage of stock solutions in organic solvents like DMSO, it is advisable to store them at -20°C or -80°C.[6]
Q4: What is the stability of this compound in solution once prepared?
A4: Once drawn into a syringe for administration, the solution should be used as soon as possible.[8][9] If removed from its original carton, the solution should be administered within 4 hours.[9][10] The long half-life of this compound (8 to 12 weeks for the subcutaneous formulation) refers to its stability and slow clearance in the body, not its stability in a prepared experimental solution.[1][11]
Q5: Are there any known incompatibilities of this compound with common labware?
A5: While specific studies on labware compatibility are not detailed in the provided search results, standard laboratory practices for handling lipophilic compounds should be followed. Using polypropylene or glass vials and pipette tips is generally acceptable. Given its propensity to precipitate in aqueous solutions, care should be taken during dilutions.
Troubleshooting Guide
Issue: this compound precipitates out of solution during dilution into aqueous media.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility | Decrease the final concentration of this compound in the aqueous medium. |
| Increase the percentage of co-solvents in the final solution, if the experimental system allows. | |
| Use a surfactant or other solubilizing agent in the final medium. | |
| High final concentration of organic solvent (e.g., DMSO) | Ensure the final concentration of the organic solvent is minimized (typically <1% and often <0.1% in cell-based assays) to prevent precipitation and cellular toxicity. |
| Temperature shock | Allow the concentrated stock solution and the aqueous diluent to equilibrate to the same temperature before mixing. |
| Incorrect pH | The pH of the final solution can influence the solubility of this compound. The commercial subcutaneous injection has an apparent pH range of 9.0–10.2.[1] Adjusting the pH of the experimental buffer may help, but this must be compatible with the experimental model. |
Issue: Inconsistent results in bioassays.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage of stock solutions (protected from light, appropriate temperature).[8][10] Prepare fresh dilutions from a stock solution for each experiment. |
| Inaccurate concentration of this compound solution | Verify the initial weighing of the compound and the dissolution process. Use a validated analytical method (e.g., HPLC, LC-MS/MS) to confirm the concentration of the stock solution.[2][12][13][14][15] |
| Binding to plasticware | Consider using low-binding microplates or tubes, especially for low concentration solutions. |
Data Presentation: Solubility of this compound
| Solvent/System | Solubility | Notes | Reference |
| Water | Practically Insoluble | [1] | |
| DMSO | 200 mg/mL (206.55 mM) | May require ultrasonication. | [6][] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | 2.5 mg/mL (2.58 mM) | Suspended solution, may require ultrasonication. | [6] |
| 10% DMSO, 90% corn oil | ≥ 6.25 mg/mL (6.45 mM) | Clear solution. | [6] |
| 5% ethanol, 20% propylene glycol, 45% PEG 300, 30% 10 mM phosphate buffer | 0.5 mg/mL | Used for intravenous solution formulation. | [2][3] |
| 68.2% PEG 300, 31.8% water | 309 mg/mL | As sodium salt for subcutaneous injection. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder accurately using a calibrated analytical balance. For 1 mL of a 10 mM solution, weigh 9.68 mg of this compound (Molecular Weight: 968.28 g/mol ).
-
Transfer the weighed powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 2-5 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath and sonicate for 10-15 minutes, or until the solution is clear.[6][]
-
Visually inspect the solution to ensure no particulate matter is present.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Quantification of this compound in Solution using RP-HPLC
This protocol is a general guideline based on published methods.[13][14][15] Specific parameters may need to be optimized for your instrument and application.
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.
-
Prepare the sample solution by diluting the experimental solution to fall within the concentration range of the standard curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. ijirt.org [ijirt.org]
- 2. This compound: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 8. For HCP's | Sunlenca® (this compound) Storage and Stability (Injection) [askgileadmedical.com]
- 9. For HCP's | Yeztugo® (this compound) Storage and Stability of Injection Solution [askgileadmedical.com]
- 10. askgileadmedical.com [askgileadmedical.com]
- 11. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying this compound plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jopir.in [jopir.in]
- 14. jopir.in [jopir.in]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Lenacapavir and Other HIV Capsid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 capsid has emerged as a critical, multifaceted target for antiretroviral therapy. Its essential roles in both early and late stages of the viral lifecycle, including uncoating, nuclear import, and assembly, present unique opportunities for therapeutic intervention. Lenacapavir (GS-6207), the first-in-class approved HIV capsid inhibitor, has demonstrated remarkable potency and a long-acting profile. This guide provides a comparative analysis of this compound and other key experimental HIV capsid inhibitors, focusing on their mechanisms of action, antiviral potency, resistance profiles, and the experimental methodologies used for their characterization.
Mechanism of Action: A Tale of Stabilization and Destabilization
HIV capsid inhibitors primarily function by binding to the viral capsid protein (CA), thereby disrupting its normal function. However, the precise consequences of this binding differ among inhibitors, leading to distinct antiviral mechanisms.
This compound and its analog, GS-CA1 , bind to a conserved pocket at the interface of two adjacent CA monomers within a hexamer. This binding stabilizes the capsid core.[1] In contrast to promoting premature disassembly, this hyper-stabilization is thought to interfere with the finely tuned process of uncoating, which is necessary for the release of the viral reverse transcription complex into the cytoplasm and its subsequent nuclear import.[1] This stabilization also disrupts the interaction with essential host factors like CPSF6 and Nup153, which are crucial for nuclear entry.[1][2]
On the other hand, the well-characterized experimental inhibitor PF-3450074 (PF-74) , which binds to a similar site as this compound, is known to induce premature uncoating and capsid disassembly.[1][3] This accelerated breakdown of the capsid exposes the viral contents to the host cell's defense mechanisms and prevents the successful completion of reverse transcription and nuclear import.[1]
GSK878 , another potent experimental inhibitor, appears to have a dual mechanism. It blocks both early (pre-integration) and late (post-integration) steps of HIV-1 replication. The early inhibition is attributed to blocking nuclear import and proviral integration, which is associated with altered stability of the HIV-1 capsid core.[4][5][6]
The following diagram illustrates the general mechanism of action of HIV capsid inhibitors, highlighting the different pathways affected.
Caption: Mechanism of action of different HIV capsid inhibitors.
Comparative Antiviral Potency
The following table summarizes the in vitro antiviral potency of this compound and other experimental capsid inhibitors against wild-type HIV-1. It is important to note that these values are often determined in different cell lines and under varying experimental conditions, which can influence the results.
| Inhibitor | Cell Line | EC50 | Reference |
| This compound | MT-4 | 105 pM | [7] |
| Human CD4+ T cells | 32 pM | [7] | |
| Macrophages | 56 pM | [7] | |
| GS-CA1 | Human PBMCs | 130 ± 80 pM | |
| PF-74 | HeLa-P4 | ~0.56 µM | [8] |
| GSK878 | MT-2 | 39 pM | [5][6] |
| Diverse Clinical Isolates | 94 pM (mean) | [5][6] |
Resistance Profiles
A critical aspect of any antiretroviral agent is its resistance profile. Mutations in the HIV-1 capsid protein can confer resistance to capsid inhibitors. The table below outlines some of the key resistance-associated mutations (RAMs) for this compound and other inhibitors.
| Inhibitor | Key Resistance-Associated Mutations | Reference |
| This compound | L56I, M66I, Q67H, K70N, N74D/S, T107N | [9] |
| PF-74 | Q67H, K70R, H87P, T107N, L111I (conferring high resistance) | |
| GSK878 | L56I, M66I, Q67H, N74D, T107N, Q67H/N74D (cross-resistance with this compound) | [5][6] |
Notably, some of these mutations, such as Q67H, have been observed at low frequencies in treatment-naive individuals.[10]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of HIV capsid inhibitors.
In Vitro HIV-1 Capsid Assembly Assay
This assay measures the ability of a compound to inhibit or enhance the assembly of purified HIV-1 capsid protein into higher-order structures, such as tubes or spheres, which mimic the mature viral capsid.
Protocol:
-
Protein Purification: Recombinant HIV-1 capsid protein is expressed and purified.
-
Reaction Mixture: A solution containing purified capsid protein at a specific concentration (e.g., 120 µM) is prepared in an appropriate assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl).
-
Compound Addition: The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A vehicle control (DMSO alone) is also included.
-
Initiation of Assembly: The assembly reaction is initiated by adjusting the conditions, for example, by adding a high concentration of NaCl.
-
Monitoring Assembly: The assembly process is monitored over time by measuring the increase in turbidity (light scattering) at a wavelength of 350 nm using a spectrophotometer.
-
Data Analysis: The rate and extent of assembly in the presence of the inhibitor are compared to the vehicle control to determine the compound's effect.
HIV-1 Uncoating Assay (Fate-of-the-Capsid Assay)
This biochemical assay is used to monitor the stability of the HIV-1 core after infection of target cells.
Protocol:
-
Cell Infection: Target cells (e.g., HeLa or Jurkat cells) are infected with a high titer of HIV-1.
-
Cell Lysis: At various time points post-infection, the cells are harvested and lysed using a Dounce homogenizer to release cytoplasmic contents.
-
Separation of Cores and Soluble Capsid: The cell lysate is centrifuged to pellet the nuclei, and the resulting supernatant (post-nuclear supernatant) is layered onto a sucrose cushion.
-
Ultracentrifugation: The supernatant is subjected to ultracentrifugation to pellet the intact viral cores, separating them from the soluble, disassembled capsid proteins which remain in the supernatant.
-
Quantification: The amount of capsid protein (p24) in the pellet (intact cores) and the supernatant (disassembled capsid) is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ratio of p24 in the pellet to the total p24 (pellet + supernatant) is calculated to determine the extent of uncoating. A decrease in the pelletable p24 indicates uncoating.
The following diagram illustrates the workflow for the Fate-of-the-Capsid Assay.
Caption: Workflow of the Fate-of-the-Capsid Assay.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamics of binding between a small molecule inhibitor and its protein target.
Protocol:
-
Sample Preparation: Purified HIV-1 capsid protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe. Both are in identical, degassed buffer to minimize heats of dilution.
-
Titration: A series of small injections of the inhibitor are made into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Host Factor Interactions
A key aspect of the mechanism of action for many capsid inhibitors is their ability to interfere with the interaction between the HIV-1 capsid and host cell proteins that are essential for nuclear import.
The following diagram illustrates how capsid inhibitors can disrupt the interaction between the HIV-1 capsid and the host factors CPSF6 and Nup153, thereby blocking nuclear import.
Caption: Disruption of HIV-1 capsid interaction with host factors.
Conclusion
This compound represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action and a long-acting formulation. The comparative analysis with experimental capsid inhibitors like PF-74 and GSK878 reveals both commonalities in their binding site and important distinctions in their effects on capsid stability and the subsequent steps of the HIV-1 lifecycle. Understanding these differences is crucial for the development of next-generation capsid inhibitors with improved potency, resistance profiles, and tailored mechanisms of action. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of this promising class of antiretroviral drugs.
References
- 1. GS-CA1 and this compound stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dryad | Data: Effect of this compound and PF74 on HIV-1 capsid morphology: EM images [datadryad.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Lenacapavir's Efficacy Against Other Antiretroviral Therapies
An objective guide for researchers, scientists, and drug development professionals on the performance of the first-in-class capsid inhibitor, lenacapavir, relative to alternative antiretroviral therapies (ARTs), supported by key experimental data.
This compound represents a significant innovation in HIV-1 treatment, introducing a novel mechanism of action and a long-acting formulation that addresses critical needs in HIV management, particularly for heavily treatment-experienced individuals with multi-drug resistance. As a first-in-class capsid inhibitor, this compound disrupts multiple stages of the viral lifecycle, offering a distinct advantage over existing ARTs that typically target single enzymes.[1][2] This guide provides a comprehensive comparison of this compound's efficacy, supported by data from pivotal clinical trials, against other established antiretroviral agents.
Mechanism of Action: A Multi-Stage Attack on HIV-1
Unlike traditional ARTs that inhibit specific viral enzymes, this compound targets the HIV-1 capsid protein (p24). The capsid is a crucial protein shell that protects the viral genome and is essential for several phases of replication. This compound's unique binding to capsid proteins interferes with both early-stage (nuclear import of viral DNA) and late-stage (virion assembly and maturation) processes.[2][3] This multi-faceted inhibition makes it a potent option against HIV-1 strains resistant to other drug classes, as it demonstrates no in-vitro cross-resistance with existing antiretrovirals.[1][4]
Efficacy in Heavily Treatment-Experienced (HTE) Patients: The CAPELLA Trial
The Phase 2/3 CAPELLA trial (NCT04150068) evaluated the efficacy of this compound in individuals with multi-drug resistant (MDR) HIV who were on a failing regimen. This study demonstrated the potent antiviral activity of this compound in a population with limited treatment options.
Experimental Protocol: CAPELLA (NCT04150068)
-
Study Design: A Phase 2/3, double-blind, placebo-controlled trial. Participants were randomized into two cohorts. The randomized cohort (n=36) received either oral this compound or placebo for a 14-day functional monotherapy period while continuing their failing regimen. Following this, all participants received subcutaneous this compound every six months plus an optimized background regimen (OBR). A separate non-randomized cohort (n=36) received open-label this compound and an OBR from day 1.
-
Participant Population: Heavily treatment-experienced adults with resistance to at least two antiretroviral agents from three of the four main classes (NRTIs, NNRTIs, PIs, INSTIs) and a viral load ≥400 copies/mL.
-
Primary Endpoint: The proportion of participants in the randomized cohort achieving a viral load reduction of ≥0.5 log10 copies/mL from baseline at the end of the 14-day functional monotherapy period.
-
Key Secondary Endpoints: Proportion of participants with HIV-1 RNA <50 copies/mL at weeks 26 and 52.
Efficacy Data Summary: CAPELLA Trial
| Efficacy Endpoint | This compound Group | Placebo Group |
| ≥0.5 log₁₀ copies/mL reduction (Day 15) | 88% (n=24) | 17% (n=12) |
| Mean Viral Load Change (Day 15) | -1.93 log₁₀ copies/mL | -0.29 log₁₀ copies/mL |
| HIV-1 RNA <50 copies/mL (Week 52) | 83% (of 72 participants) | N/A |
| HIV-1 RNA <50 copies/mL (Week 156, M=E) | 85% (of 52 participants) | N/A |
| Mean CD4 Increase from Baseline (Week 52) | +83 cells/µL | N/A |
| Median CD4 Increase from Baseline (Week 156) | +115 cells/µL | N/A |
| Data sourced from CAPELLA trial results.[5][6][7] M=E: Missing=Excluded analysis. |
The results show that this compound, in combination with an OBR, achieved high and sustained rates of virologic suppression and clinically significant immune recovery in a difficult-to-treat patient population.[5][7]
Efficacy in Treatment-Naïve Patients: The CALIBRATE Trial
The Phase 2 CALIBRATE trial (NCT04143594) assessed the efficacy and safety of this compound in combination with other antiretrovirals for initial HIV-1 treatment, comparing it to a standard-of-care oral regimen.
Experimental Protocol: CALIBRATE (NCT04143594)
-
Study Design: An ongoing, Phase 2, randomized, open-label, active-controlled trial.
-
Participant Population: 182 treatment-naïve adults with HIV-1 infection.
-
Randomization: Participants were randomly allocated (2:2:2:1) into four treatment groups:
-
Group 1: Subcutaneous (SC) this compound + daily oral tenofovir alafenamide (TAF) + emtricitabine (F/TAF), switching to TAF alone at week 28.
-
Group 2: SC this compound + daily oral F/TAF, switching to bictegravir (BIC) alone at week 28.
-
Group 3: Daily oral this compound + daily oral F/TAF.
-
Group 4 (Control): Daily oral bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF).
-
-
Primary Endpoint: The proportion of participants achieving HIV-1 RNA <50 copies/mL at Week 54.
Efficacy Data Summary: CALIBRATE Trial
| Treatment Group | HIV-1 RNA <50 copies/mL (Week 54) | HIV-1 RNA <50 copies/mL (Week 80) |
| Group 1: SC this compound + TAF | 90% | 85% |
| Group 2: SC this compound + BIC | 85% | 75% |
| Group 3: Oral this compound + F/TAF | 85% | 87% |
| Group 4: Oral B/F/TAF (Control) | 92% | 92% |
| Data sourced from CALIBRATE trial results.[8][9] |
In the CALIBRATE study, this compound-based regimens demonstrated high efficacy rates, comparable to the potent integrase inhibitor-based control arm (B/F/TAF).[8] The similar outcomes support the potential for this compound as a component of first-line HIV treatment.[10] All groups showed similar and robust increases in CD4 counts, with an average gain of about 200 cells/mm³ by week 54.[8][11]
Resistance Profile
This compound's novel mechanism means it does not share cross-resistance with any other approved antiretroviral class.[12][13] Resistance to this compound is associated with specific mutations in the capsid gene, most commonly M66I and Q67H.[12][14] While resistance can emerge, particularly in cases of functional monotherapy or low adherence to background regimens, some resistance mutations have been shown to reduce viral fitness.[15][16]
| Feature | This compound | Other ART Classes (e.g., INSTIs, NRTIs) |
| Mechanism | Multi-stage capsid disruption | Single-enzyme inhibition (e.g., integrase, reverse transcriptase) |
| Key Mutations | L56I, M66I, Q67H, K70R/N, N74D/H/S | Varies by drug (e.g., M184V for NRTIs; Q148H/K/R for INSTIs) |
| Cross-Resistance | No cross-resistance with other ART classes.[13] | Cross-resistance can occur within the same drug class. |
Comparison with Other Long-Acting Antiretrovirals
The development of long-acting (LA) ARTs is a major advancement, aimed at improving adherence and quality of life.[17] this compound's key advantage in this space is its extended dosing interval.
-
This compound: Administered as a subcutaneous injection once every six months.[15]
-
Cabotegravir + Rilpivirine (Cabenuva): Administered as an intramuscular injection every one or two months.[18]
While direct head-to-head trials are ongoing, this compound's twice-yearly dosing schedule offers a significant reduction in treatment burden compared to other available long-acting options. Studies on LA cabotegravir/rilpivirine have shown non-inferior efficacy to standard daily oral therapy in maintaining viral suppression.[17][19]
Conclusion
This compound has demonstrated potent and sustained virologic efficacy in both heavily treatment-experienced and treatment-naïve individuals with HIV-1. Its unique, multi-stage mechanism of action as a capsid inhibitor provides a high barrier to resistance and activity against virus resistant to other ART classes. In the CALIBRATE trial, its efficacy was comparable to one of the most potent oral standard-of-care regimens. Furthermore, its subcutaneous, twice-yearly dosing schedule positions it as a transformative long-acting option in the evolving landscape of HIV treatment. Continued research, including studies of this compound in combination with other long-acting agents, will further define its role in optimizing HIV care.
References
- 1. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and HIV: A New Era in Treatment [asherlongevity.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. natap.org [natap.org]
- 5. gilead.com [gilead.com]
- 6. 155. Long-Acting Subcutaneous this compound in People with Multi-Drug Resistant HIV-1: 3-Year Results of the CAPELLA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. CROI 2022: this compound: 54 week results in treatment-naive participants of CALIBRATE study | HIV i-Base [i-base.info]
- 9. CROI 2023: Other this compound studies – experienced and naive updates, the dosing window, HIV-2 and PrEP | HIV i-Base [i-base.info]
- 10. eatg.org [eatg.org]
- 11. Expanding therapeutic options: this compound + bictegravir as a potential treatment for HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound in MDR HIV: phase 3 results of CAPELLA study published | HIV i-Base [i-base.info]
- 16. ovid.com [ovid.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Long-acting ART effective without viral suppression | MDedge [mdedge.com]
- 19. Long-acting HIV treatment demonstrates efficacy in people with challenges taking daily medicine as prescribed | National Institutes of Health (NIH) [nih.gov]
Combination Therapy of Lenacapavir and Islatravir Versus Standard of Care: A Comparative Guide for Researchers
This guide provides a detailed comparison of the investigational combination therapy of lenacapavir and islatravir against the current standard of care for the treatment of HIV-1 infection. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and mechanistic data.
Executive Summary: The combination of this compound, a first-in-class capsid inhibitor, and islatravir, a nucleoside reverse transcriptase translocation inhibitor (NRTTI), was under investigation as a potential long-acting HIV treatment regimen. However, clinical trials involving islatravir were halted by the U.S. Food and Drug Administration due to safety concerns, specifically observed decreases in total lymphocyte and CD4+ T-cell counts. This compound has since been approved as a long-acting injectable for treatment-experienced adults with multi-drug resistant HIV-1 infection. The current standard of care for HIV-1 treatment typically involves a combination of antiretroviral drugs from different classes, most commonly two nucleoside reverse transcriptase inhibitors (NRTIs) plus an integrase strand transfer inhibitor (INSTI).
Mechanism of Action
This compound and islatravir target different stages of the HIV-1 lifecycle, providing a multi-pronged approach to viral suppression.
This compound: As a capsid inhibitor, this compound interferes with multiple essential steps in the viral lifecycle, including capsid-mediated nuclear import, virus assembly and release, and the formation of a mature capsid.
Islatravir: Islatravir is a nucleoside reverse transcriptase translocation inhibitor (NRTTI). After phosphorylation to its active triphosphate form, it acts as a competitive inhibitor of HIV-1 reverse transcriptase and also causes immediate termination of the viral DNA chain.
Efficacy Data
Clinical trials for this compound have demonstrated high efficacy in heavily treatment-experienced patients with multi-drug resistant HIV. Data for the combination therapy is limited due to the clinical hold on islatravir.
| Regimen | Clinical Trial | Population | Key Efficacy Endpoint |
| This compound (Sunlenca) | CAPELLA (NCT04150068) | Heavily treatment-experienced adults with multi-drug resistant HIV-1 | 83% (n=30/36) of participants receiving this compound with an optimized background regimen achieved viral suppression (HIV-1 RNA <50 copies/mL) at week 52. |
| Standard of Care (Example) | Various | Treatment-naive adults | Regimens containing an INSTI plus two NRTIs typically achieve viral suppression rates of 80-90% in clinical trials. |
| This compound + Islatravir | --- | --- | Data not available due to clinical hold. |
Safety Profile
The safety profile of this compound is generally well-tolerated. However, the development of islatravir was halted due to significant safety concerns.
| Regimen | Key Adverse Events |
| This compound (Sunlenca) | Injection site reactions, nausea, and diarrhea are the most common side effects. |
| Standard of Care (Example) | Varies by regimen but can include nausea, headache, insomnia, and long-term risks such as changes in kidney function or bone density with certain agents. |
| Islatravir | Dose-dependent decreases in total lymphocyte and CD4+ T-cell counts. |
Experimental Protocols
A key study evaluating this compound was the CAPELLA trial. A generalized workflow for such a clinical trial is outlined below.
CAPELLA Trial (NCT04150068) Methodology: This was a Phase 2/3, double-blind, placebo-controlled study in heavily treatment-experienced people with multi-drug resistant HIV-1. Participants were randomized to receive oral this compound or placebo for 14 days, in addition to their failing regimen. After the initial 14 days, all participants received open-label this compound and an optimized background regimen. The primary endpoint was the proportion of participants with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the 14-day functional monotherapy period.
Conclusion
This compound represents a significant advancement in the treatment of multi-drug resistant HIV-1, offering a long-acting option for a patient population with limited choices. The combination of this compound and islatravir held promise as a long-acting regimen for a broader population, but the development of islatravir has been halted due to safety concerns. The current standard of care, typically an INSTI-based three-drug regimen, remains highly effective and well-tolerated for the majority of people with HIV-1. Future research will likely focus on identifying new long-acting agents that can be safely and effectively combined with this compound.
A Comparative Guide to Lenacapavir in Indirect Treatment Analyses for HIV
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lenacapavir with alternative antiretroviral agents, based on available indirect treatment comparison (ITC) studies. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's relative efficacy and safety profile. Data is presented through structured tables, detailed experimental protocols, and visual diagrams to facilitate interpretation.
Comparative Efficacy and Safety of this compound
Indirect treatment comparisons are statistical methods used to compare interventions from different clinical trials when head-to-head trials are not available. The following tables summarize the quantitative data from key ITC studies involving this compound for both treatment of multidrug-resistant HIV-1 and for pre-exposure prophylaxis (PrEP).
This compound for the Treatment of Multidrug-Resistant HIV-1
An unanchored simulated treatment comparison was conducted to assess the efficacy of this compound in combination with an optimized background regimen (OBR) against other treatments for heavily treatment-experienced (HTE) individuals with multidrug-resistant (MDR) HIV-1.[1][2]
| Outcome | This compound + OBR vs. Fostemsavir + OBR | This compound + OBR vs. Ibalizumab + OBR | This compound + OBR vs. OBR alone |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) at Weeks 24-28 (Odds Ratio; 95% Confidence Interval) | 6.57 (1.34–32.28) | 8.93 (2.07–38.46) | 12.74 (1.70–95.37) |
| Change from Baseline in CD4 Cell Count | Similar | Similar | - |
OBR: Optimized Background Regimen
This compound for HIV Pre-Exposure Prophylaxis (PrEP)
An indirect treatment comparison was performed to evaluate the relative efficacy of long-acting injectable this compound and cabotegravir for HIV PrEP. The analysis used two network approaches with either no PrEP or daily oral emtricitabine/tenofovir disoproxil fumarate (F/TDF) as common comparators.[3]
| Outcome | This compound vs. Cabotegravir (Hazard Ratio; 95% Credible Interval) |
| HIV Acquisition Risk (using no PrEP as common comparator) | 1.04 (0.19–5.69) |
| HIV Acquisition Risk (using oral F/TDF as common comparator) | Evidence of no difference |
Experimental Protocols
The following sections detail the methodologies of the key clinical trials that provided the data for the indirect treatment comparisons.
This compound Clinical Trials
CAPELLA (NCT04150068): This Phase 2/3 study evaluated the safety and efficacy of this compound in heavily treatment-experienced people with multidrug-resistant HIV-1 infection.[1][2]
-
Study Design: The trial had two cohorts. In the randomized cohort, participants were assigned to receive either oral this compound or placebo in addition to their failing regimen for 14 days, followed by open-label subcutaneous this compound every six months plus an optimized background regimen. The non-randomized cohort received open-label this compound and an optimized background regimen from the start.
-
Inclusion Criteria: Adults with confirmed HIV-1, resistance to at least two antiretroviral agents from three of the four main classes, and ongoing viral replication despite treatment.
-
Primary Endpoint: The proportion of participants in the randomized cohort with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the 14-day functional monotherapy period.
PURPOSE 1 (NCT04994509) and PURPOSE 2 (NCT04925752): These are ongoing Phase 3 trials evaluating the safety and efficacy of this compound for HIV PrEP in different populations.
-
Study Design: Both are double-blind, randomized, active-controlled studies. PURPOSE 1 enrolls cisgender women, while PURPOSE 2 enrolls cisgender men, transgender women, transgender men, and gender non-binary individuals who have sex with men. Participants are randomized to receive either subcutaneous this compound every six months or daily oral F/TDF.
-
Inclusion Criteria: HIV-negative individuals at high risk for HIV infection.
-
Primary Endpoint: The rate of incident HIV infections in the this compound group compared to the F/TDF group.
Comparator Clinical Trials
BRIGHTE (NCT02362503): This Phase 3 trial assessed the safety and efficacy of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1.
-
Study Design: The study included a randomized and a non-randomized cohort. In the randomized cohort, participants received either fostemsavir or placebo in addition to their failing regimen for eight days, followed by open-label fostemsavir plus an optimized background regimen. The non-randomized cohort received open-label fostemsavir and an optimized background regimen.
-
Inclusion Criteria: Adults with HIV-1, limited treatment options due to resistance, intolerance, or contraindications, and a viral load ≥400 copies/mL.
-
Primary Endpoint: The mean change in HIV-1 RNA from baseline at day 8 in the randomized cohort.
TMB-301 (NCT02475629): This Phase 3 trial evaluated the safety and efficacy of ibalizumab in heavily treatment-experienced adults with multidrug-resistant HIV-1.
-
Study Design: A single-arm, open-label study where participants received a loading dose of intravenous ibalizumab followed by maintenance infusions every two weeks, in combination with an optimized background regimen.
-
Inclusion Criteria: Adults with multidrug-resistant HIV-1, a viral load of >1000 copies/mL, and limited treatment options.
-
Primary Endpoint: The proportion of patients with a ≥0.5 log10 copies/mL decrease in viral load from baseline to day 14.
HPTN 083 (NCT02720094) and HPTN 084 (NCT03164564): These Phase 2b/3 trials evaluated the safety and efficacy of long-acting injectable cabotegravir for HIV PrEP.
-
Study Design: Both were double-blind, double-dummy, randomized, active-controlled trials comparing injectable cabotegravir every eight weeks to daily oral F/TDF. HPTN 083 enrolled cisgender men and transgender women who have sex with men, while HPTN 084 enrolled cisgender women.
-
Inclusion Criteria: HIV-negative individuals at high risk for HIV infection.
-
Primary Endpoint: The rate of incident HIV infections in the cabotegravir group compared to the F/TDF group.
Visualizations
This compound Signaling Pathway
This compound is a first-in-class HIV-1 capsid inhibitor that disrupts multiple essential steps in the viral lifecycle.[4] It binds to the interface between capsid protein (p24) subunits, interfering with capsid assembly and disassembly. This dual mechanism of action inhibits the nuclear import of viral DNA, virus assembly and release, and the formation of a mature capsid core.[4]
Caption: this compound's dual mechanism of action in the HIV-1 lifecycle.
Experimental Workflow for Indirect Treatment Comparison
The process of conducting an unanchored simulated treatment comparison involves several key steps, from systematic literature review to statistical analysis.
Caption: Workflow for an unanchored simulated treatment comparison.
References
Lenacapavir's Efficacy: A Comparative Analysis in Treatment-Naive and Treatment-Experienced HIV-1 Models
A comprehensive guide for researchers and drug development professionals on the performance of the first-in-class capsid inhibitor, lenacapavir, in pivotal clinical trials for both initial and multidrug-resistant HIV-1 treatment.
This guide provides an objective comparison of this compound's efficacy, safety, and underlying experimental protocols in treatment-naive versus heavily treatment-experienced individuals with HIV-1. The data is primarily drawn from the CALIBRATE and CAPELLA clinical trials, respectively.
This compound's Novel Mechanism of Action
This compound is a first-in-class HIV-1 capsid inhibitor that disrupts multiple, essential steps in the viral lifecycle.[1][2] Unlike many antiretrovirals that target single enzymes, this compound interferes with capsid-mediated nuclear transport of viral DNA, as well as the assembly and release of new virions.[2][3] This multi-faceted mechanism of action contributes to its high potency and lack of cross-resistance to other existing antiretroviral drug classes.[4][5]
Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.
Comparative Efficacy Data
The following tables summarize the key efficacy and safety findings from the CALIBRATE trial (treatment-naive participants) and the CAPELLA trial (heavily treatment-experienced participants).
Table 1: Virologic and Immunologic Outcomes
| Efficacy Outcome | CALIBRATE (Treatment-Naive) | CAPELLA (Heavily Treatment-Experienced) |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) | At Week 54, 85% to 90% of participants across the this compound arms achieved virologic suppression.[6][7] | At Week 52, 83% of participants achieved virologic suppression.[8][9] |
| CD4+ Cell Count Change | A mean increase of approximately 200 cells/mm³ was observed at Week 54.[6] | A mean increase of 83 cells/µL was observed at Week 52.[8][9] |
| Viral Load Reduction | A rapid initial viral load reduction was observed, similar to the control group.[6] | In a 14-day functional monotherapy period, 88% of participants receiving this compound had a viral load reduction of at least 0.5 log10 copies/mL, compared to 17% in the placebo group.[8][10] |
Table 2: Safety and Tolerability Profile
| Safety Outcome | CALIBRATE (Treatment-Naive) | CAPELLA (Heavily Treatment-Experienced) |
| Most Common Adverse Events | Injection site reactions (ISRs) were the most frequent, generally mild to moderate in severity.[6][11] Other common events included headache and nausea.[8] | Injection site reactions were the most common adverse event.[12] |
| Serious Adverse Events | No serious adverse events were related to the study drug.[8] | No serious adverse events were deemed related to this compound.[10][12] |
| Discontinuations due to Adverse Events | Three participants discontinued due to grade 1 ISRs.[11][13] | One participant discontinued due to an injection site nodule at week 52.[11] |
Detailed Experimental Protocols
A clear understanding of the trial designs is crucial for interpreting the comparative efficacy data.
CALIBRATE (NCT04143594): Treatment-Naive Population
The CALIBRATE study was a Phase 2, randomized, open-label, active-controlled trial that enrolled 182 adults with HIV-1 who had not previously received antiretroviral treatment.[6] Participants were randomized into four groups to evaluate both subcutaneous and oral formulations of this compound in combination with other antiretrovirals.
Caption: Experimental workflow for the CALIBRATE trial.
CAPELLA (NCT04150068): Heavily Treatment-Experienced Population
The CAPELLA study was a Phase 2/3, double-blinded, placebo-controlled global multicenter trial that enrolled 72 participants with multidrug-resistant HIV-1 who were on a failing antiretroviral regimen. The study included a 14-day functional monotherapy period followed by a maintenance period where all participants received this compound.
Caption: Experimental workflow for the CAPELLA trial.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Capsid Inhibition with this compound in Multidrug-Resistant HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CROI 2022: this compound: 54 week results in treatment-naive participants of CALIBRATE study | HIV i-Base [i-base.info]
- 4. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Participant-reported Outcomes from the CAPELLA Clinical Trial of this compound-based Regimens in Heavily Treatment-experienced Adults with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 9. eatg.org [eatg.org]
- 10. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gilead.com [gilead.com]
- 12. avac.org [avac.org]
- 13. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]
Crystallographic Insights into Lenacapavir's Binding Site: A Comparative Analysis
A deep dive into the structural basis of lenacapavir's potent anti-HIV activity, with a comparative look at other capsid inhibitors.
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the crystallographic studies that have elucidated the binding mechanism of this compound (LEN), a first-in-class HIV-1 capsid inhibitor. We will compare its binding site and affinity with other notable capsid inhibitors, namely PF-74 and the related compound GS-CA1, supported by experimental data from various studies.
This compound's Unique Binding Pocket
Crystallographic studies have unequivocally confirmed that this compound targets a highly conserved hydrophobic pocket at the interface between two adjacent capsid protein (CA) subunits within the hexametric capsid lattice.[1][2][3] This binding site is formed at the interface of the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of the neighboring monomer.[2] By binding to this pocket, this compound effectively crosslinks these subunits, hyperstabilizing the capsid and interfering with multiple stages of the viral lifecycle, including nuclear import, assembly, and disassembly.[1][2]
High-resolution co-crystal structures of this compound in complex with the HIV-1 capsid hexamer (PDB ID: 6V2F) reveal the precise molecular interactions.[4] These studies show that this compound's unique chemical structure allows it to establish extensive interactions within this pocket, contributing to its high potency and long-acting nature.
Comparative Analysis with Alternative Capsid Inhibitors
To understand the structural advantages of this compound, it is crucial to compare its binding characteristics with other inhibitors that target the same region of the HIV-1 capsid.
PF-74: A Precursor Inhibitor
PF-74 was one of the first small molecules identified to bind to the inter-subunit pocket of the HIV-1 capsid.[5] Crystallographic studies of PF-74 in complex with the capsid (PDB ID: 5HGL, 4XFZ) have shown that it occupies the same hydrophobic pocket as this compound.[6] However, key differences in their interactions lead to significant disparities in their antiviral potency and pharmacokinetic profiles. While both inhibitors interact with residues in the NTD and CTD of adjacent capsid monomers, this compound's more extensive and optimized interactions result in a significantly higher binding affinity.[7]
GS-CA1: A Close Analog
GS-CA1 is a close structural analog of this compound and is considered its precursor. Like this compound and PF-74, GS-CA1 binds to the same inter-protomer pocket in the capsid hexamer.[2] Mechanistic studies have shown that both this compound and GS-CA1 stabilize the HIV-1 core, in contrast to PF-74 which can accelerate its disassembly at high concentrations.[2][8] The development from GS-CA1 to this compound involved modifications that enhanced its potency and pharmacokinetic properties, leading to its suitability for long-acting administration.
Quantitative Comparison of Capsid Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators, highlighting the superior profile of this compound.
| Inhibitor | Binding Affinity (Kd) | Antiviral Potency (EC50/IC50) | PDB ID(s) of Co-crystal Structure |
| This compound (GS-6207) | 215 pM[7] | 32 pM (in CD4+ T cells)[9], 105 pM (in MT-4 cells)[9] | 6V2F, 7RJ2 |
| PF-74 | 1.2 µM[7] | 0.61 µM - 1.5 µM[5][10] | 5HGL, 4XFZ |
| GS-CA1 | Not explicitly found | 60 pM (in CD4+ T cells)[4] | Not publicly available |
Experimental Protocols
Crystallization of the HIV-1 Capsid Hexamer in Complex with Inhibitors
The following is a generalized protocol based on published studies for the co-crystallization of HIV-1 capsid proteins with inhibitors like this compound and PF-74.
-
Protein Expression and Purification: The HIV-1 capsid protein (full-length or a stabilized mutant) is expressed in E. coli and purified using a series of chromatography steps, such as affinity and size-exclusion chromatography.
-
Hexamer Stabilization: To facilitate crystallization, the CA hexamers are often stabilized through engineered disulfide bonds or by using cross-linking agents.
-
Complex Formation: The purified and stabilized CA hexamers are incubated with a molar excess of the inhibitor (e.g., this compound, PF-74) to ensure saturation of the binding sites.
-
Crystallization: The protein-inhibitor complex is subjected to vapor diffusion crystallization screening using various precipitants, buffers, and salt solutions to identify conditions that yield diffraction-quality crystals.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement with a known capsid structure as a search model, followed by refinement to yield the final atomic model of the complex.[11]
Synthesis of PF-74
A general procedure for the synthesis of PF-74 involves the coupling of an indoleacetic acid derivative with an appropriate amine.[10]
-
Activation of Carboxylic Acid: The indoleacetic acid derivative is dissolved in an organic solvent like DMF. A coupling agent such as HATU or T3P is added, along with a base like DIPEA, and the mixture is stirred to activate the carboxylic acid.
-
Amine Coupling: The desired amine is then added to the reaction mixture.
-
Reaction and Purification: The reaction is stirred, typically overnight at room temperature. After completion, the product is purified using standard techniques like extraction and chromatography to yield the final PF-74 compound.[5]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the HIV-1 capsid assembly pathway and a typical experimental workflow for crystallographic studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. GS-CA1 and this compound stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (S)- and (R)-PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 8. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV Capsid this compound Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 10. Chemical Profiling of HIV-1 Capsid-Targeting Antiviral PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
Designing Head-to-Head Clinical Trials for Next-Generation Capsid Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic hepatitis B (CHB) treatment is rapidly evolving, with next-generation capsid assembly modulators (CAMs) at the forefront of innovative therapeutic strategies. These agents promise a dual mechanism of action: inhibiting the assembly of new viral capsids and preventing the formation of the persistent covalently closed circular DNA (cccDNA), the key to a functional cure. Designing robust head-to-head clinical trials is paramount to elucidating the comparative efficacy and safety of these promising candidates. This guide provides a framework for such trial designs, supported by available clinical trial data and detailed experimental methodologies.
Comparative Efficacy of Next-Generation Capsid Inhibitors
While direct head-to-head trials of next-generation CAMs are not yet widely published, we can draw comparisons from their individual Phase 1b and Phase 2 clinical trial results. These trials typically evaluate the investigational drug in combination with a nucleos(t)ide analogue (NA), the current standard of care, against an NA with a placebo.
Data Presentation: Antiviral Efficacy
The following tables summarize the reported antiviral activity of several next-generation capsid inhibitors from recent clinical trials. It is crucial to note that direct comparisons are challenging due to variations in trial design, patient populations (HBeAg-positive/negative, treatment-naïve/virologically suppressed), and treatment durations.
Table 1: Efficacy of ABI-4334 in Chronic Hepatitis B Patients [1][2][3][4][5]
| Trial Phase | Patient Population | Treatment Arm | Duration | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBV pgRNA Reduction (log10 U/mL) |
| Phase 1b | Predominantly HBeAg-negative | ABI-4334 150 mg | 28 days | 2.9 | 2.5 |
| Phase 1b | Predominantly HBeAg-negative | ABI-4334 400 mg | 28 days | 3.2 | 2.3 |
Table 2: Efficacy of JNJ-56136379 in Chronic Hepatitis B Patients [6][7][8]
| Trial Phase | Patient Population | Treatment Arm | Duration | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBV pgRNA Reduction (log10 copies/mL) |
| Phase 2 (JADE) | HBeAg-positive, Not Currently Treated | JNJ-56136379 75 mg + NA | 24 weeks | 5.53 | 2.96 |
| Phase 2 (JADE) | HBeAg-positive, Not Currently Treated | JNJ-56136379 250 mg + NA | 24 weeks | 5.88 | 3.15 |
| Phase 2 (JADE) | HBeAg-positive, Not Currently Treated | Placebo + NA | 24 weeks | 5.21 | 1.33 |
Table 3: Efficacy of Linvencorvir (RO7049389) in Chronic Hepatitis B Patients
| Trial Phase | Patient Population | Treatment Arm | Duration | % with Undetectable HBV DNA | % with Undetectable HBV RNA |
| Phase 2 | Treatment-naïve | Linvencorvir + NUC | 48 weeks | 100% (Cohort B) | 100% (Cohort B) |
| Phase 2 | Treatment-naïve | Linvencorvir + NUC + Peg-IFN | 48 weeks | 86% (Cohort C) | 88% (Cohort C) |
| Phase 2 | NUC-suppressed | Linvencorvir + NUC | 48 weeks | Maintained undetectable | 93% (Cohort A) |
Safety and Tolerability
Across the reported studies, next-generation capsid inhibitors have generally demonstrated a favorable safety and tolerability profile. Most adverse events have been mild to moderate in severity.[1][9][10] For instance, in the Phase 1b study of ABI-4334, no serious adverse events or discontinuations due to adverse events were reported.[1] Similarly, the JADE study of JNJ-56136379 reported no treatment-related serious adverse events.[6][7]
Experimental Protocols: Key Methodologies
The accurate assessment of virologic markers is the cornerstone of CHB clinical trials. Standardized and validated assays are essential for reliable data.
Quantification of HBV DNA
The quantification of HBV DNA in serum or plasma is a primary endpoint in assessing antiviral efficacy. Real-time quantitative polymerase chain reaction (qPCR) is the standard method.
Principle: This method involves the extraction of viral DNA from a patient's sample, followed by the amplification of a specific target region of the HBV genome. The amplification process is monitored in real-time using fluorescent probes or dyes. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial viral load.
Key Steps:
-
Sample Collection and Processing: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
DNA Extraction: Automated or manual methods are used to isolate HBV DNA from the plasma. This step is critical for removing inhibitors that could affect the PCR reaction.
-
qPCR Amplification: The extracted DNA is added to a master mix containing primers specific to a conserved region of the HBV genome, a fluorescently labeled probe, DNA polymerase, and nucleotides. The reaction is run on a thermal cycler that performs repeated cycles of heating and cooling to amplify the target DNA.
-
Data Analysis: The software of the qPCR instrument generates a standard curve from known concentrations of HBV DNA. This curve is used to determine the HBV DNA concentration in the patient samples, typically reported in International Units per milliliter (IU/mL).[11][12][13][14]
Quantification of HBV Pregenomic RNA (pgRNA)
HBV pgRNA is a key intermediate in the viral replication cycle and a marker of active cccDNA transcription. Its quantification provides insights into the activity of the viral reservoir.
Principle: Similar to HBV DNA quantification, this method uses reverse transcription quantitative PCR (RT-qPCR). Since pgRNA is an RNA molecule, it must first be converted to complementary DNA (cDNA) before amplification.
Key Steps:
-
RNA Extraction: Viral RNA is extracted from serum or plasma using methods that preserve RNA integrity.
-
Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and specific primers.
-
qPCR Amplification: The resulting cDNA is then used as a template for qPCR, as described for HBV DNA quantification.
-
Data Analysis: A standard curve is used to quantify the amount of pgRNA, typically reported in copies per milliliter (copies/mL) or Units per milliliter (U/mL).[15][16][17][18]
Measurement of Covalently Closed Circular DNA (cccDNA)
Measuring the reduction of the intrahepatic cccDNA pool is a critical, albeit challenging, endpoint for curative therapies.
Principle: The quantification of cccDNA from liver biopsy samples is complex due to the presence of other viral DNA forms. The most common method involves a selective qPCR assay following specific DNA extraction and digestion steps to eliminate contaminating viral DNA.
Key Steps:
-
Liver Biopsy and DNA Extraction: A liver biopsy is obtained from the patient. Total DNA is extracted from the tissue.
-
Nuclease Digestion: To specifically measure cccDNA, the extracted DNA is treated with nucleases (e.g., plasmid-safe ATP-dependent DNase) that digest linear and relaxed circular DNA, leaving the covalently closed circular form intact.[19][20]
-
qPCR Amplification: A qPCR assay is then performed using primers that specifically amplify the cccDNA.
-
Normalization and Quantification: The cccDNA copy number is normalized to a housekeeping gene (e.g., albumin) to account for variations in the amount of cellular DNA, and the results are typically expressed as cccDNA copies per cell or per microgram of genomic DNA.[21][22][23]
Mandatory Visualizations
HBV Life Cycle and Mechanism of Capsid Inhibitors
References
- 1. assemblybio.com [assemblybio.com]
- 2. Assembly Bio Phase 1b: Multi-Log HBV DNA Declines with ABI-4334 | ASMB Stock News [stocktitan.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. ABI-4334 outperforms vebicorvir in HBV suppression | BioWorld [bioworld.com]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection | Gut [gut.bmj.com]
- 7. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. genomica.uaslp.mx [genomica.uaslp.mx]
- 12. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 13. dna-technology.com [dna-technology.com]
- 14. Measuring HBV DNA to guide treatment eligibility and monitor the response - Guidelines for the prevention, diagnosis, care and treatment for people with chronic hepatitis B infection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Clinical Implications of Serum Hepatitis B Virus Pregenomic RNA Kinetics in Chronic Hepatitis B Patients Receiving Antiviral Treatment and Those Achieving HBsAg Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A standardized assay for the quantitative detection of serum HBV RNA in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Virologic Monitoring of Hepatitis B Virus Therapy in Clinical Trials and Practice: Recommendations for a Standardized Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel method for detection of HBVcccDNA in hepatocytes using rolling circle amplification combined with in situ PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
systematic review and meta-analysis of lenacapavir clinical trial outcomes
A systematic review and meta-analysis of clinical trial outcomes reveals lenacapavir as a potent and long-acting antiretroviral agent with a novel mechanism of action, offering a significant advancement in the management of HIV-1 infection, particularly for heavily treatment-experienced individuals and as a promising option for pre-exposure prophylaxis (PrEP).
This compound (brand name Sunlenca) is a first-in-class inhibitor of the HIV-1 capsid protein, a crucial component involved in multiple stages of the viral lifecycle.[1][2] Its unique mechanism of action disrupts capsid-mediated nuclear uptake of proviral DNA, virus assembly and release, and the formation of the capsid core, distinguishing it from all other existing classes of antiretrovirals.[1][2][3] This novel approach provides an effective treatment option for individuals with multidrug-resistant HIV-1 and presents a new paradigm for long-acting HIV prevention.[1][3]
Efficacy in Heavily Treatment-Experienced Individuals
Clinical trials have demonstrated the significant efficacy of this compound in heavily treatment-experienced adults with multidrug-resistant HIV-1. The pivotal CAPELLA (NCT04150068) phase 2/3 trial evaluated the safety and efficacy of this compound in combination with an optimized background regimen (OBR).
Table 1: Efficacy Outcomes in the CAPELLA Trial (Week 52)
| Outcome | This compound + OBR (n=36) | Placebo + Failing Regimen (n=12) |
| HIV-1 RNA <50 copies/mL | 83%[4] | Not Applicable |
| HIV-1 RNA <200 copies/mL | 86%[4] | Not Applicable |
| Mean CD4 Count Increase | 83 cells/µL | Not Applicable |
Data from the randomized cohort (Cohort 1) at 52 weeks.
The study met its primary endpoint, with a significantly higher proportion of participants receiving this compound achieving a clinically meaningful viral load reduction compared to the placebo group.[4] After two years of treatment, 82% of participants receiving this compound in combination with an OBR achieved HIV-1 RNA suppression.[5]
A Game-Changer for Pre-Exposure Prophylaxis (PrEP)
This compound's long-acting formulation, administered as a subcutaneous injection every six months, has shown exceptional efficacy for HIV prevention in the PURPOSE clinical trial program.
The PURPOSE 1 (NCT04994509) trial, which enrolled cisgender women, and the PURPOSE 2 (NCT04925752) trial, which enrolled a diverse population of cisgender men and gender-diverse people, demonstrated the superiority of this compound over existing oral PrEP options.[6][7][8]
Table 2: Efficacy Outcomes in the PURPOSE Trials for PrEP
| Trial | Population | This compound HIV Incidence (per 100 person-years) | Comparator HIV Incidence (per 100 person-years) | Efficacy vs. Background HIV Incidence |
| PURPOSE 1 | Cisgender Women | 0.00[6][9] | 1.69 (Truvada)[9] | 100%[6][10][11] |
| PURPOSE 2 | Cisgender Men & Gender-Diverse People | 0.10[7][9] | 0.93 (Truvada)[9] | 96%[7][11][12] |
In the PURPOSE 1 trial, zero HIV infections were observed in the this compound group, demonstrating 100% efficacy.[6][10][11] The PURPOSE 2 trial showed a 96% reduction in HIV incidence with this compound compared to the background HIV incidence.[7][11][12] Both trials also showed the superiority of this compound over daily oral Truvada for PrEP.[6][7][8][10]
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated. The most common adverse events reported were injection site reactions (ISRs), which were typically mild to moderate in severity.[6][13] In the CAPELLA trial, one participant discontinued the study drug due to an injection site reaction.[4] No new safety concerns were identified in the long-term follow-up of the CAPELLA trial or in the PURPOSE trials.[5][6][8]
Resistance Profile
The emergence of resistance to this compound has been observed, primarily in the context of functional monotherapy in heavily treatment-experienced individuals with limited active drugs in their background regimen.[5][13] The primary resistance-associated mutation identified is Q67H in the HIV-1 capsid protein.[14] Other mutations such as M66I, K70 variations, and N74 variations have also been noted.[5] Importantly, this compound does not exhibit cross-resistance to other existing classes of antiretroviral drugs.[1][14][15] In some cases, virologic re-suppression has been achieved in patients with this compound resistance by optimizing the background regimen while continuing this compound.[5]
Experimental Protocols
The clinical trials cited in this review employed rigorous methodologies to assess the efficacy and safety of this compound.
CAPELLA (NCT04150068) Trial Protocol: This was an international, phase 2/3, double-blind, placebo-controlled trial in heavily treatment-experienced adults with multidrug-resistant HIV-1.[4] Participants were randomized 2:1 to receive oral this compound or placebo in addition to their failing regimen for 14 days.[4] Following the initial period, participants in the this compound group received subcutaneous this compound (927 mg) every 26 weeks and an optimized background regimen.[4] The primary endpoint was the proportion of participants with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the functional monotherapy period.[4]
PURPOSE 1 (NCT04994509) and PURPOSE 2 (NCT04925752) Trial Protocols: These were multi-center, double-blind, randomized, active-controlled phase 3 trials.[8][9] Participants were randomized to receive either subcutaneous this compound every six months or daily oral PrEP (Truvada or Descovy).[6][7] The primary efficacy endpoint was the rate of incident HIV infections.[9] Adherence to the oral PrEP regimens was also assessed.[6]
Visualizing the Science
To better understand the underlying mechanisms and processes, the following diagrams illustrate the mechanism of action of this compound and the workflow of a systematic review.
Caption: Mechanism of action of this compound, a first-in-class HIV-1 capsid inhibitor.
Caption: A typical workflow for conducting a systematic review and meta-analysis.
Conclusion
This compound represents a significant breakthrough in HIV-1 therapeutics and prevention. Its novel mechanism of action, potent antiviral activity against multidrug-resistant strains, and convenient long-acting formulation address critical unmet needs in the management of HIV. The robust efficacy and favorable safety profile demonstrated in clinical trials position this compound as a valuable new option for heavily treatment-experienced individuals and a highly effective and promising agent for pre-exposure prophylaxis. Further research and real-world data will continue to define its role in the evolving landscape of HIV care.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]
- 4. Efficacy and safety of the novel capsid inhibitor this compound to treat multidrug-resistant HIV: week 52 results of a phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor this compound After 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gilead.com [gilead.com]
- 7. gilead.com [gilead.com]
- 8. FDA Accepts Gilead's this compound for HIV Prevention with Priority Review [trial.medpath.com]
- 9. Rationale and supporting evidence: this compound for HIV prevention - Guidelines on this compound for HIV prevention and testing strategies for long-acting injectable pre-exposure prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. vax-before-travel.com [vax-before-travel.com]
- 11. This compound: a potential game changer for HIV prevention in the Americas, if the game is played equitably - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. contagionlive.com [contagionlive.com]
- 14. This compound resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 15. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR this compound [natap.org]
Safety Operating Guide
Proper Disposal of Lenacapavir: A Guide for Laboratory Professionals
The following provides essential procedural guidance for the safe and compliant disposal of Lenacapavir, ensuring the safety of laboratory personnel and the protection of the environment. This information is intended for researchers, scientists, and drug development professionals.
Key Disposal Considerations
Proper disposal of this compound, as with any pharmaceutical waste, is crucial to prevent environmental contamination and potential harm. Unused or expired this compound should be disposed of following FDA guidelines and local regulations.[1][2][3][4] The primary recommended methods of disposal include treatment at a licensed chemical destruction facility or controlled incineration equipped with flue gas scrubbing.[5] It is imperative to avoid discharging this compound into sewer systems or the general environment.[5]
For injectable forms of this compound, all needles and syringes must be disposed of immediately in a designated sharps container.[6]
Step-by-Step Disposal Protocol
-
Segregation of Waste:
-
Isolate this compound waste from other laboratory waste streams.
-
If dealing with a variety of pharmaceutical wastes, segregate them into hazardous, non-hazardous, and, if applicable, controlled substances.[7][8] this compound is not currently listed as a hazardous waste under RCRA, but institutional policies should be consulted.
-
-
Containment:
-
Arrange for Professional Disposal:
-
Contact a licensed waste disposal contractor that specializes in pharmaceutical or chemical waste.
-
Inform the contractor about the nature of the waste to ensure they can handle it appropriately, likely through high-temperature incineration.[5]
-
-
Documentation:
-
Maintain records of the disposal process, including the name of the waste disposal company and the date of pickup, in accordance with institutional and regulatory requirements.
-
Disposal Workflow
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
References
- 1. This compound Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tga.gov.au [tga.gov.au]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. usbioclean.com [usbioclean.com]
- 8. Pharmaceutical Waste Management & Disposal: Tips & Best Practices [redbags.com]
Essential Safety and Logistical Information for Handling Lenacapavir
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Lenacapavir is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational handling procedures, and disposal plans for this compound, based on available safety data sheets and handling guidelines.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on various Safety Data Sheets (SDS).
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety goggles with side-shields.[1][2] | To protect eyes from potential splashes or dust particles. |
| Hand Protection | Protective gloves.[1][2] The specific glove material should be impermeable and resistant to the product. It is advised to consult the glove manufacturer for breakthrough times as no specific material has been universally recommended.[3] | To prevent skin contact with the substance. |
| Skin and Body Protection | Laboratory coat or impervious clothing.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation.[3] A suitable respirator should be used if dust or aerosols are generated.[1][2] | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is essential for laboratory safety and compliance.
Handling and Storage:
-
Ventilation: Ensure adequate ventilation in the work area. A safety shower and eye wash station should be readily accessible.[1][2]
-
Storage Conditions: this compound should be stored in a tightly sealed container in a cool, well-ventilated area.[2] For long-term stability, storage at -20°C for the powder form or -80°C in solvent is recommended.[2] Keep away from direct sunlight and sources of ignition.[2] The injectable solution should be stored at 20°C to 25°C (68°F to 77°F) and protected from light.[4]
-
Safe Handling Practices: Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[1]
Disposal Plan:
-
Unused Product: Any unused medicinal product or waste material should be disposed of in accordance with local requirements.[5]
-
Contaminated Materials: Dispose of contaminated materials, such as gloves and lab coats, as hazardous waste according to institutional and local regulations.
-
Spills: In case of a spill, try to prevent further leakage. Absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol. Dispose of the contaminated material according to regulations.[1] Keep the product away from drains and water courses.[1][2]
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1] Seek medical attention.[1][2][6] |
| Skin Contact | Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][2][6] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][6] |
Experimental Protocols
Detailed experimental protocols for specific laboratory assays involving this compound are not publicly available. However, based on the handling guidelines, a general protocol for preparing a solution of this compound powder in a laboratory setting would include the following steps:
-
Preparation: Work within a certified chemical fume hood to minimize inhalation exposure.
-
PPE: Don appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Avoid generating dust.
-
Solubilization: Add the appropriate solvent to the vessel containing the this compound powder. Consult relevant literature for the recommended solvent for your specific application.
-
Mixing: Gently agitate the solution to ensure complete dissolution. This can be done using a vortex mixer or by gentle swirling.
-
Storage: Store the resulting solution in a tightly sealed, clearly labeled container at the recommended temperature.
-
Decontamination: After handling, decontaminate all surfaces and equipment with a suitable solvent, such as ethanol.
-
Waste Disposal: Dispose of all waste materials, including empty containers and contaminated disposables, in accordance with institutional and local hazardous waste disposal procedures.
Visualized Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from receipt to disposal.
Caption: Logical workflow for handling this compound, from receipt to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound sodium|2283356-12-5|MSDS [dcchemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. For HCP's | Sunlenca® (this compound) Storage and Stability (Injection) [askgileadmedical.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
